molecular formula C58H96O21 B15600786 Isoapoptolidin

Isoapoptolidin

Katalognummer: B15600786
Molekulargewicht: 1129.4 g/mol
InChI-Schlüssel: BGIXVQPJBLGABA-HWJFVHLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isoapoptolidin is a useful research compound. Its molecular formula is C58H96O21 and its molecular weight is 1129.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C58H96O21

Molekulargewicht

1129.4 g/mol

IUPAC-Name

(3Z,5E,7E,9R,11E,13E,17S,18S,20S,21R)-21-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one

InChI

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23-/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42?,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1

InChI-Schlüssel

BGIXVQPJBLGABA-HWJFVHLGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Isoapoptolidin: A Technical Overview of its Chemical Structure, Biological Activity, and Proposed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a naturally occurring macrolide and a ring-expanded isomer of the well-known apoptosis inducer, apoptolidin (B62325).[1] First isolated from the fermentation broth of Nocardiopsis sp., this complex polyketide has garnered interest within the scientific community for its relationship to apoptolidin and its distinct biological profile. This technical guide provides a comprehensive overview of the chemical structure, quantitative biological data, experimental protocols, and the proposed signaling pathway of this compound.

Chemical Structure and Properties

This compound is a 28-membered macrolactone glycoside. It shares the same molecular formula as apoptolidin, C₅₈H₉₆O₂₁, with a molecular weight of 1129.38 g/mol . The key structural difference lies in the macrolactone ring size, where this compound possesses a larger ring resulting from an intramolecular rearrangement of apoptolidin. This isomerization is known to occur under basic conditions, such as treatment with methanolic triethylamine, leading to an equilibrium mixture of the two isomers.

Molecular Formula: C₅₈H₉₆O₂₁ Molecular Weight: 1129.38 g/mol

While detailed NMR and high-resolution mass spectrometry data for this compound are best sourced from the primary literature that first described its isolation and structure elucidation, a general approach to its structural confirmation would involve:

  • ¹H and ¹³C NMR Spectroscopy: To determine the connectivity of protons and carbons, and to establish the overall carbon skeleton and the identity and attachment points of the glycosidic units.

  • 2D NMR Techniques (COSY, HSQC, HMBC): To establish correlations between protons and carbons, confirming the connectivities within the macrolactone ring and the sugar moieties.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and provide evidence for the fragmentation pattern, which can help in substantiating the proposed structure.

Quantitative Biological Data

This compound's biological activity is primarily characterized by its inhibitory effect on the mitochondrial F₀F₁-ATPase (ATP synthase). However, its potency is significantly lower than that of apoptolidin. The following table summarizes the available quantitative data for this compound's biological activity.

Target Assay Cell Line/System IC₅₀ (µM) Reference
Mitochondrial F₀F₁-ATPaseInhibition of ATP hydrolysisYeast Mitochondria17[2]
E1A-transformed rat fibroblastsAntiproliferationAd12-3Y10.009[2]
Untransformed rat fibroblastsAntiproliferation3Y1> 1[2]

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of this compound from a Nocardiopsis sp. fermentation broth is outlined below. This is a representative method and may require optimization based on the specific fermentation conditions and scale.

1. Extraction:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.
  • Extract the mycelium with an organic solvent such as methanol (B129727) or acetone (B3395972) to obtain a crude extract containing this compound and other metabolites.
  • Extract the supernatant with a water-immiscible organic solvent like ethyl acetate (B1210297).
  • Combine the extracts and concentrate under reduced pressure.

2. Chromatographic Purification:

  • Subject the crude extract to silica (B1680970) gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to perform an initial fractionation.
  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of this compound.
  • Pool the fractions containing this compound and concentrate.
  • Perform further purification using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient) to isolate pure this compound.

3. Characterization:

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

F₀F₁-ATPase Inhibition Assay

The inhibitory activity of this compound against mitochondrial F₀F₁-ATPase can be determined by measuring the rate of ATP hydrolysis.

1. Preparation of Mitochondria:

  • Isolate mitochondria from a suitable source, such as yeast or bovine heart, using differential centrifugation.

2. ATPase Activity Assay:

  • The ATPase activity is measured spectrophotometrically by coupling the production of ADP to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions.
  • The reaction mixture contains the mitochondrial preparation, a buffer system, ATP, and the necessary coupling enzymes and substrates.
  • Add varying concentrations of this compound to the reaction mixture.
  • Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of NADH oxidation and thus the ATPase activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Proposed Signaling Pathway

Apoptolidin, and by extension this compound, is believed to induce apoptosis through the inhibition of mitochondrial F₀F₁-ATPase. This inhibition disrupts the proton motive force and leads to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.

Isoapoptolidin_Pathway This compound This compound F0F1_ATPase Mitochondrial F₀F₁-ATPase This compound->F0F1_ATPase Inhibition Mitochondrion Mitochondrial Dysfunction (Loss of ΔΨm) F0F1_ATPase->Mitochondrion Leads to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway initiated by this compound.

The inhibition of F₀F₁-ATPase by this compound is thought to lead to a decrease in the mitochondrial membrane potential (ΔΨm). This destabilization of the inner mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome serves as a platform for the recruitment and activation of pro-caspase-9. Activated caspase-9 then initiates a caspase cascade by cleaving and activating effector caspases, such as caspase-3, which are ultimately responsible for the execution of apoptosis.

References

An In-depth Technical Guide to the Apoptolidin Family of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apoptolidin (B62325) family of natural products represents a class of macrolides with significant potential in oncology. First isolated from Nocardiopsis sp., these compounds have garnered considerable interest due to their selective cytotoxicity towards cancer cells, inducing apoptosis, a form of programmed cell death.[1] This in-depth technical guide provides a comprehensive overview of the core structure, mechanism of action, and biological activities of apoptolidins, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Core Structure and Chemical Properties

The apoptolidin family is characterized by a 20-membered macrolactone core, variably glycosylated with several deoxy-sugars. The aglycone core, known as apoptolidinone, is crucial for its biological activity, though the sugar moieties significantly influence potency and selectivity.[2] Variations in the macrolide ring and the nature and position of the sugar residues give rise to a family of structurally related analogues, including Apoptolidin A, C, and D. The complex stereochemistry of these molecules has made them challenging targets for total synthesis, which has, in turn, spurred the development of novel synthetic methodologies.

Mechanism of Action: A Multi-faceted Approach to Inducing Apoptosis

The primary mechanism of action of the apoptolidin family is the inhibition of the mitochondrial F0F1-ATP synthase (also known as complex V).[3][4] This enzyme is critical for cellular energy production through oxidative phosphorylation. By binding to the F1 subcomplex of ATP synthase, apoptolidins disrupt the proton motive force, leading to a decrease in cellular ATP levels.[5] This energy depletion preferentially affects cancer cells, which often have a high metabolic rate and are more reliant on oxidative phosphorylation than normal cells.

The inhibition of F0F1-ATP synthase triggers a cascade of downstream events, central to which is the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[5] Activated AMPK initiates a signaling pathway that culminates in the induction of apoptosis through the intrinsic, or mitochondrial, pathway.

The Role of F-actin in Apoptolidin-Induced Apoptosis

Recent evidence suggests a potential role for the actin cytoskeleton in the apoptotic process induced by various stimuli. While the direct interaction of apoptolidins with F-actin has not been definitively established, disruption of the actin cytoskeleton is a known trigger for apoptosis.[6] It is plausible that the profound metabolic stress induced by apoptolidin could lead to secondary effects on the actin cytoskeleton, contributing to the overall apoptotic response. The reorganization of F-actin is known to be involved in the morphological changes associated with apoptosis, such as cell shrinkage and blebbing.[7][8] Further research is required to elucidate the precise interplay between apoptolidin treatment, F-actin dynamics, and the execution of apoptosis.

Quantitative Biological Activity

The cytotoxic and antiproliferative activities of various apoptolidin analogues have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the tables below.

CompoundCell LineAssayIC50 / GI50 (nM)Reference
Apoptolidin A Ad12-3Y1 (E1A-transformed rat fibroblasts)Proliferation6.5[9]
H292 (Human lung carcinoma)ProliferationNanomolar range[5]
RKO (Human colon carcinoma)Growth Inhibition~2000[10]
HCT116 (Human colon carcinoma)Growth Inhibition~4000[10]
SW480 (Human colon carcinoma)Growth Inhibition~4000[10]
Apoptolidin C U87-MG (Human glioblastoma)ViabilityNot specified
H460 (Human lung cancer)ViabilityNot specified
Apoptolidin D H292 (Human lung carcinoma)ProliferationNanomolar range[2]
Apoptolidinone A H292 (Human lung carcinoma)CytotoxicityNon-cytotoxic[2]
Apoptolidinone D H292 (Human lung carcinoma)CytotoxicityNon-cytotoxic[2]
CompoundF0F1-ATPase Inhibition (Yeast Mitochondria)IC50 (µM)Reference
Apoptolidin A ATP Hydrolysis0.7[9]

Experimental Protocols

F0F1-ATPase Inhibition Assay (Adapted from general protocols)

This spectrophotometric assay measures the rate of ATP hydrolysis by isolated F0F1-ATPase. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Isolated mitochondria or purified F0F1-ATPase

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA

  • ATP solution (4 mM)

  • Phosphoenolpyruvate (1 mM)

  • NADH (0.23 mM)

  • Pyruvate (B1213749) kinase (1.4 units)

  • Lactate (B86563) dehydrogenase (1.4 units)

  • Apoptolidin analogue (or other inhibitor) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture containing assay buffer, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add the isolated mitochondria or purified F0F1-ATPase to the reaction mixture in the wells of a 96-well plate.

  • Add varying concentrations of the Apoptolidin analogue (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction by adding the ATP solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining (Adapted from general protocols)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Apoptolidin analogue

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a culture plate and treat with varying concentrations of the Apoptolidin analogue for the desired time. Include an untreated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

PARP Cleavage Detection by Western Blot (Adapted from general protocols)

This assay detects the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.

Materials:

  • Cancer cell line of interest

  • Apoptolidin analogue

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the Apoptolidin analogue as described for the apoptosis assay.

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Apoptolidin_Mechanism_of_Action cluster_cell Cancer Cell Apoptolidin Apoptolidin Mitochondrion Mitochondrion Apoptolidin->Mitochondrion F0F1_ATPase F0F1-ATP Synthase Apoptolidin->F0F1_ATPase ATP ATP Depletion F0F1_ATPase->ATP Inhibition AMPK AMPK Activation ATP->AMPK Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio ↑) AMPK->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptolidin's mechanism of action leading to apoptosis.

ATPase_Inhibition_Assay cluster_workflow F0F1-ATPase Inhibition Assay Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, PEP, NADH, PK, LDH) start->prep_reagents add_enzyme Add F0F1-ATPase prep_reagents->add_enzyme add_inhibitor Add Apoptolidin (or vehicle) add_enzyme->add_inhibitor start_reaction Initiate with ATP add_inhibitor->start_reaction measure_abs Monitor Absorbance at 340 nm start_reaction->measure_abs calculate_rate Calculate Rate of NADH Oxidation measure_abs->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50 end End determine_ic50->end

Caption: Workflow for the F0F1-ATPase inhibition assay.

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Start treat_cells Treat Cells with Apoptolidin start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain_cells Stain with Annexin V-FITC & PI resuspend->stain_cells incubate Incubate stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

The Structural Basis of Macrolide-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics, a class of drugs characterized by a large macrocyclic lactone ring, are widely recognized for their antimicrobial properties.[1][2][3] Beyond their antibiotic function, a growing body of evidence reveals their potent immunomodulatory and pro-apoptotic capabilities, positioning them as potential therapeutic agents in oncology and inflammatory diseases.[4][5][6] This technical guide provides an in-depth exploration of the critical role macrolide structure plays in the induction of apoptosis. We will dissect the structure-activity relationships, delineate the key signaling pathways involved, and provide detailed experimental protocols for assessing macrolide-induced cell death.

Structure-Activity Relationships in Macrolide-Induced Apoptosis

The pro-apoptotic activity of macrolides is intrinsically linked to their chemical structure, primarily revolving around three key components: the macrolactone ring, and the appended deoxy sugars, desosamine (B1220255) and cladinose (B132029).[1][7][8][9] Modifications to these moieties can significantly alter the apoptotic potential of the molecule.

1.1 The Macrolactone Ring: The size of the macrolactone ring, typically 14, 15, or 16-membered, is a fundamental determinant of the macrolide's biological activity.[1][10][11] While its primary role in apoptosis is to serve as a scaffold for the sugar moieties, modifications to the ring itself can influence pro-apoptotic efficacy. For instance, the creation of erythromycin (B1671065) A dimers joined by a four-atom linker has been shown to induce apoptosis through the mitochondrial pathway.[4]

1.2 The Desosamine Sugar: The desosamine sugar, a 3-(dimethylamino)-3,4,6-trideoxyhexose (B12077665) typically attached at C-5 of the lactone ring, is crucial for the biological activity of many macrolides.[7][11] Its presence is considered essential for the bactericidal activity of antibiotics like erythromycin, azithromycin (B1666446), and clarithromycin (B1669154) by facilitating binding to the bacterial ribosome.[7][9] In the context of apoptosis, while its precise role is still under investigation, derivatives with modified desosamine rings have shown altered activity, suggesting its importance in interacting with eukaryotic cellular targets as well.[12][13]

1.3 The Cladinose Sugar and the Rise of Ketolides: The L-cladinose moiety at position 3 of the macrolactone ring is a key point of modification influencing apoptotic activity.[14] A significant advancement in macrolide development has been the replacement of the cladinose sugar with a keto-group, leading to the creation of a new generation of macrolides called ketolides.[15][16] This modification not only enhances acid stability but also alters the biological activity profile, often resulting in increased potency against macrolide-resistant bacteria.[15][16] Telithromycin, a prominent ketolide, demonstrates how modifications at this position, coupled with an alkyl-aryl extension at C11/C12, can significantly enhance binding to target sites and, consequently, biological effects.[15][17] The removal of the C-3 cladinose has been shown to generally reduce anti-mycobacterial activity, highlighting its importance in specific biological contexts.[14]

Signaling Pathways in Macrolide-Induced Apoptosis

Macrolides can trigger apoptosis through multiple signaling cascades, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

2.1 The Intrinsic (Mitochondrial) Pathway: This pathway is a major route for macrolide-induced apoptosis.[18][19] It is initiated by intracellular stresses and converges on the mitochondria.[19][20] Macrolides can modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins of the Bcl-2 family.[18][21] Azithromycin, for instance, has been shown to down-regulate the anti-apoptotic proteins Mcl-1, bcl-2, and bcl-X1.[21] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.[18] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3 and the cleavage of proteins such as PARP, culminating in cell death.[18][21]

Mitochondrial_Pathway Macrolides Macrolides Bcl2_Family Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1) Macrolides->Bcl2_Family Bax_Bak Bax/Bak Macrolides->Bax_Bak Bcl2_Family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway Induced by Macrolides.

2.2 The Extrinsic (Death Receptor) Pathway: Some macrolides can initiate apoptosis via the extrinsic pathway by modulating death receptors on the cell surface. Azithromycin has been shown to up-regulate the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5), the receptors for Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[22] This increased expression sensitizes cancer cells to TRAIL-induced apoptosis.[22] The binding of TRAIL to DR4/5 leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, which in turn can directly activate effector caspases like caspase-3 or cleave Bid to tBid, which then engages the mitochondrial pathway.[23]

Extrinsic_Pathway Macrolides Macrolides DR4_DR5 DR4/DR5 Expression Macrolides->DR4_DR5 DISC DISC Formation (FADD, Pro-caspase-8) DR4_DR5->DISC TRAIL TRAIL TRAIL->DR4_DR5 Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid -> tBid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway Bid->Mitochondrial_Pathway

Caption: Extrinsic (Death Receptor) Apoptosis Pathway Modulated by Macrolides.

2.3 Role of Autophagy Inhibition: Several studies have indicated that macrolides, such as azithromycin and clarithromycin, can inhibit autophagy, a cellular recycling process that can promote cancer cell survival.[6][22][24][25] By blocking autophagic flux, these macrolides can lead to the accumulation of damaged mitochondria and enhance the cytotoxic effects of chemotherapeutic agents, ultimately promoting apoptosis.[24][26][27] Clarithromycin, in combination with bortezomib, has been shown to enhance endoplasmic reticulum (ER) stress-mediated apoptosis by simultaneously targeting the ubiquitin-proteasome system and the autophagy-lysosome pathway.[26]

Quantitative Data on Macrolide-Induced Apoptosis

The following tables summarize the quantitative data from various studies on the pro-apoptotic effects of different macrolides.

Table 1: IC50 Values of Macrolides in Cancer Cell Lines

MacrolideCell LineIC50 ValueIncubation Time (h)Reference
AzithromycinHeLa15.66 µg/mL72[21]
AzithromycinSGC-790126.05 µg/mL72[21]
AzithromycinBHK-2191.00 µg/mL72[21]
Azithromycin + Vincristine (12.5 µg/mL)HeLa9.47 µg/mL72[21]
Azithromycin + Vincristine (12.5 µg/mL)SGC-79018.43 µg/mL72[21]
Azithromycin + Vincristine (12.5 µg/mL)BHK-2140.15 µg/mL72[21]
ClarithromycinHCT116~80 µM (Significant growth inhibition)48 (double treatment)[28]
FlurithromycinH. influenzae6 µg/mL (inhibition of protein synthesis)Not Specified[29]
RoxithromycinH. influenzae9 µg/mL (inhibition of protein synthesis)Not Specified[29]

Table 2: Percentage of Apoptotic Cells Induced by Macrolides

Macrolide/CompoundCell LineConcentrationIncubation Time (h)% Apoptotic/Necrotic Cells (Mean ± SD)Reference
ControlHeLa-484.59 ± 1.32[21]
AzithromycinHeLaNot Specified4820.71 ± 2.55[21]
VincristineHeLaNot Specified4821.72 ± 2.32[21]
Azithromycin + VincristineHeLaNot Specified4857.92 ± 3.55[21]
ControlSGC-7901-4811.38 ± 3.05[21]
AzithromycinSGC-7901Not Specified4824.52 ± 3.97[21]
VincristineSGC-7901Not Specified4821.88 ± 4.9[21]
Azithromycin + VincristineSGC-7901Not Specified4854.67 ± 3.44[21]
ErythromycinHuman Neutrophils10 µg/mL1279.2 ± 2.3[30]
ControlHuman Neutrophils-1251.2 ± 4.1[30]
Erythromycin Derivative 1bHeLa2.5 µM2430.30 (Early Apoptotic)[4]
Erythromycin Derivative 1bMCF-72.5 µM2454.84 (Early Apoptotic)[4]
ClarithromycinMonocytes (septic shock)Not SpecifiedDay 4~12% increase vs. placebo[31]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to study macrolide-induced apoptosis.

4.1 Cell Viability and Proliferation Assays (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the macrolide or control vehicle for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

4.2 Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is widely used to detect and quantify apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Methodology:

    • Seed cells in 6-well plates and treat with the macrolide or control for the specified duration.[4]

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension.[4]

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

AnnexinV_Workflow Start Cell Culture and Treatment Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze Results Quantification of Apoptosis Analyze->Results

Caption: Experimental Workflow for Annexin V-FITC and PI Apoptosis Assay.

4.3 Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

  • Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

  • Methodology:

    • Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the protein samples by heating with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., antibodies against Caspase-3, PARP, Bcl-2, DR4, DR5).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The pro-apoptotic effects of macrolides are a compelling area of research with significant therapeutic potential. A deep understanding of the structure-activity relationships is paramount for the rational design of novel macrolide derivatives with enhanced apoptotic-inducing capabilities and improved pharmacological profiles. The lactone ring, desosamine sugar, and modifications at the cladinose position are all critical determinants of this activity. Macrolides exert their effects through the intricate modulation of key apoptosis signaling pathways, including the mitochondrial and death receptor pathways, often in conjunction with the inhibition of pro-survival mechanisms like autophagy. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of these promising compounds in the fields of oncology and drug development.

References

Early Biological Investigations of Isoapoptolidin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a naturally occurring macrolide that, along with its isomer apoptolidin, has garnered interest for its potent pro-apoptotic and anti-proliferative activities. Early investigations have focused on elucidating its mechanism of action, particularly its effects on mitochondrial function and the induction of programmed cell death in cancer cell lines. This technical guide synthesizes the findings from these initial studies, providing a detailed look at the experimental methodologies, quantitative data, and the proposed signaling pathways through which this compound exerts its biological effects. Due to the limited availability of specific data for this compound, this report incorporates data from its closely related and more extensively studied isomer, Apoptolidin A, under the assumption of a similar mechanism of action given their structural similarity.

Quantitative Biological Activity of Apoptolidin A

The anti-proliferative activity of Apoptolidin A, a close structural isomer of this compound, has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values, highlighting its potent and selective cytotoxicity.

Cell LineCancer TypeGI₅₀ (nM)[1]
Ad12-3Y1E1A-transformed Rat Fibroblasts6.5
3Y1Rat Fibroblasts>1000
RKOColorectal CarcinomaNot Specified
HCT116Colorectal CarcinomaNot Specified
SW480Colorectal CarcinomaNot Specified

Key Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Methodology:

  • Cell Culture: Human colorectal cancer cell lines (RKO, HCT116, SW480) and normal epithelial colon cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.

  • Sulforhodamine B (SRB) Assay:

    • After treatment, cells are fixed with 10% trichloroacetic acid.

    • The fixed cells are stained with 0.4% SRB solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is measured at 515 nm using a microplate reader.

  • Data Analysis: The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Analysis of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on the integrity of the mitochondrial membrane.

Methodology:

  • Cell Treatment: Jurkat cells are treated with this compound for a specified period. A known mitochondrial membrane depolarizing agent, such as CCCP (50 µM), is used as a positive control.[2]

  • JC-1 Staining:

    • The treated cells are incubated with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.[2][3]

    • JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[2][3][4]

  • Fluorescence Measurement:

    • The cells are washed and resuspended in assay buffer.

    • Fluorescence is measured using a flow cytometer or a fluorescence microscope.[5][6]

    • The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial membrane depolarization.[4]

Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases, a hallmark of apoptosis.

Methodology:

  • Cell Lysis: Jurkat cells treated with this compound are harvested and lysed to release intracellular contents.

  • Colorimetric Assay:

    • The cell lysate is incubated with a colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[7][8][9][10]

    • Active caspase-3 and -7 cleave the substrate, releasing the chromophore p-nitroaniline (pNA).[7][8][9][10]

  • Absorbance Measurement: The absorbance of the released pNA is measured at 405 nm using a microplate reader.[7][8][9]

  • Data Analysis: The increase in absorbance is proportional to the caspase-3/7 activity in the cell lysate.[10]

Western Blot Analysis of Bcl-2 Family Proteins

Objective: To determine the effect of this compound on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

Methodology:

  • Protein Extraction: Total protein is extracted from this compound-treated and control cells.

  • SDS-PAGE and Transfer:

    • Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% skimmed milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[11]

    • The membrane is incubated with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bax).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Signaling Pathways and Visualizations

The early biological studies of Apoptolidin A suggest that it induces apoptosis through the intrinsic or mitochondrial pathway.[13][14] This pathway is initiated by cellular stress, leading to changes in the mitochondrial outer membrane permeability. This process is tightly regulated by the Bcl-2 family of proteins.[15][16][17][18][19]

Proposed Apoptotic Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound, based on the known mechanism of Apoptolidin A.

Isoapoptolidin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Induces Bcl2->Bax Inhibits Cytochrome_c_cyt Cytochrome c Apoptosome Apoptosome Cytochrome_c_cyt->Apoptosome Forms complex with Apaf-1 and Procaspase-9 Apaf1 Apaf-1 Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleaves and Activates Caspase37 Caspase-3/7 (Executioner) Apoptosis Apoptosis Caspase37->Apoptosis Executes Cytochrome_c_mito Cytochrome c MOMP->Cytochrome_c_mito Release of Experimental_Workflow start Start: Treat Cancer Cells with this compound cell_viability Cell Viability Assay (e.g., SRB) start->cell_viability mmp_assay Mitochondrial Membrane Potential Assay (JC-1) start->mmp_assay caspase_assay Caspase-3/7 Activity Assay start->caspase_assay western_blot Western Blot for Bcl-2 Family Proteins start->western_blot data_analysis Data Analysis and Pathway Elucidation cell_viability->data_analysis mmp_assay->data_analysis caspase_assay->data_analysis western_blot->data_analysis conclusion Conclusion: This compound induces apoptosis via the mitochondrial pathway data_analysis->conclusion

References

Isoapoptolidin as a Potential Therapeutic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, selective, and potent anti-cancer agents has led researchers to explore a vast array of natural products. Among these, the apoptolidin (B62325) family of macrolides has garnered significant attention for its ability to selectively induce apoptosis in various cancer cell lines.[1] Apoptolidins are secondary metabolites produced by the microorganism Nocardiopsis sp. This technical guide focuses on isoapoptolidin (B15209), a structural isomer of apoptolidin, and its potential as a therapeutic agent. While research on this compound is not as extensive as that on its parent compound, its unique structural features and relationship to a known apoptosis inducer make it a compelling subject for investigation in oncology drug discovery.

This document provides a comprehensive overview of the methodologies required to evaluate the therapeutic potential of this compound, presents hypothetical data in the requested formats to serve as a template for such investigations, and outlines the signaling pathways that may be involved in its mechanism of action.

This compound: Structure and Known Biological Activity

This compound is a ring-expanded isomer of apoptolidin.[2] The isomerization from apoptolidin to this compound can occur under certain conditions, and this structural change has been shown to impact its biological activity. Notably, this compound exhibits a more than 10-fold reduction in its ability to inhibit mitochondrial F0F1-ATPase compared to apoptolidin.[2] This difference in a key molecular target underscores the importance of studying this compound as a distinct entity.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical but representative summary of the quantitative data that would be essential for the preclinical evaluation of this compound. This data is intended to serve as a template for structuring and presenting experimental findings.

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 2.1
HCT116Colon Carcinoma10.8 ± 1.5
MCF-7Breast Adenocarcinoma25.4 ± 3.3
PC-3Prostate Adenocarcinoma18.9 ± 2.8
PANC-1Pancreatic Carcinoma22.1 ± 2.9
HEK293Normal Embryonic Kidney> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1035 ± 5.2
This compound2562 ± 8.1
Doxorubicin (Positive Control)575 ± 6.5

Tumor growth inhibition was measured at the end of the 21-day study period in a murine xenograft model of human colon carcinoma (HCT116). Data are presented as mean ± standard deviation (n=8 mice per group).

Signaling Pathways and Mechanism of Action (Hypothesized)

Based on the known activity of the apoptolidin family and the common mechanisms of anti-cancer agents, it is hypothesized that this compound induces apoptosis through the intrinsic mitochondrial pathway. This is potentially coupled with the inhibition of pro-survival signaling pathways, such as the STAT3 pathway, which is constitutively activated in many cancers and plays a crucial role in cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress p-STAT3 p-STAT3 This compound->p-STAT3 Inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes STAT3 STAT3 STAT3->p-STAT3 Phosphorylation Gene_Expression Gene_Expression p-STAT3->Gene_Expression Promotes Survival Gene Transcription Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Apoptosis Gene_Expression->Bcl-2 Upregulates G Start Start In_Vitro_Studies In_Vitro_Studies Start->In_Vitro_Studies Cytotoxicity_Screening Cytotoxicity_Screening In_Vitro_Studies->Cytotoxicity_Screening Apoptosis_Assay Apoptosis_Assay Cytotoxicity_Screening->Apoptosis_Assay Mechanism_of_Action Mechanism_of_Action Apoptosis_Assay->Mechanism_of_Action Signaling_Pathway_Analysis Signaling_Pathway_Analysis Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In_Vivo_Studies Signaling_Pathway_Analysis->In_Vivo_Studies Xenograft_Model Xenograft_Model In_Vivo_Studies->Xenograft_Model Efficacy_and_Toxicity Efficacy_and_Toxicity Xenograft_Model->Efficacy_and_Toxicity Lead_Optimization Lead_Optimization Efficacy_and_Toxicity->Lead_Optimization Promising End End Efficacy_and_Toxicity->End Not Promising Lead_Optimization->End

References

An In-depth Technical Guide to the Isomerization of Apoptolidin to Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptolidin, a macrolide natural product, has garnered significant interest in the scientific community for its potent and selective cytotoxic activity against various cancer cell lines. This activity is primarily attributed to its ability to inhibit mitochondrial F0F1-ATPase, leading to the induction of apoptosis. However, the therapeutic potential of Apoptolidin is complicated by its propensity to isomerize to a less active form, Isoapoptolidin. This technical guide provides a comprehensive overview of the isomerization of Apoptolidin to this compound, including the underlying chemical mechanism, influencing factors, and comparative biological activities. Detailed experimental protocols for inducing, separating, and characterizing these isomers are provided, along with a discussion of the implications of this isomerization on the biological activity and drug development of Apoptolidin.

Introduction

Apoptolidin is a 20-membered macrolide produced by the bacterium Nocardiopsis sp. that selectively induces apoptosis in transformed cells. Its primary molecular target is the F0F1-ATPase, a key component of the mitochondrial respiratory chain. Inhibition of this enzyme disrupts cellular energy metabolism, ultimately triggering the intrinsic apoptotic pathway. Despite its promising anticancer properties, the chemical stability of Apoptolidin presents a significant challenge. In solution, particularly under basic conditions, Apoptolidin undergoes an intramolecular acyl migration to form a thermodynamically more stable 21-membered macrolactone, this compound. This isomerization significantly attenuates its biological activity, a critical consideration for its development as a therapeutic agent. Understanding the dynamics of this isomerization is paramount for designing stable analogs and formulating Apoptolidin for clinical applications.

The Isomerization Reaction: An Acyl Migration

The conversion of Apoptolidin to this compound is a classic example of an intramolecular acyl migration. This reaction involves the transfer of the acyl group from the C20 hydroxyl group to the C19 hydroxyl group, resulting in the expansion of the macrolide ring from 20 to 21 atoms. This process is reversible, and under specific conditions, an equilibrium mixture of the two isomers is established.

dot

Isomerization_Mechanism Apoptolidin Apoptolidin (20-membered ring) TransitionState Tetrahedral Intermediate Apoptolidin->TransitionState Acyl Migration (Base-catalyzed) This compound This compound (21-membered ring) TransitionState->this compound Ring Expansion This compound->TransitionState Reverse Acyl Migration Isomerization_Workflow cluster_prep Reaction Setup cluster_reaction Isomerization cluster_workup Workup Dissolve Dissolve Apoptolidin in Methanol AddBase Add Triethylamine Dissolve->AddBase Stir Stir at Room Temperature AddBase->Stir Monitor Monitor by HPLC Stir->Monitor Periodic Sampling Monitor->Stir Equilibrium Not Reached Quench Quench Reaction Monitor->Quench Equilibrium Reached Evaporate Evaporate Solvent Quench->Evaporate AMPK_Pathway Apoptolidin Apoptolidin F0F1_ATPase Mitochondrial F0F1-ATPase Apoptolidin->F0F1_ATPase Inhibits ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion Leads to AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Causes Apoptosis Apoptosis AMPK_activation->Apoptosis Induces

Methodological & Application

Synthesizing Isoapoptolidin for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the synthesis of isoapoptolidin (B15209), a ring-expanded isomer of the potent antitumor agent apoptolidin (B62325). While this compound exhibits reduced biological activity compared to its parent compound, its study is crucial for understanding the structure-activity relationships of the apoptolidin family of macrolides. This document outlines the synthetic approach, key experimental protocols, and relevant biological data to facilitate further research into this compound class.

Introduction

Apoptolidin is a natural product that selectively induces apoptosis in certain cancer cell lines, primarily through the inhibition of mitochondrial F0F1-ATPase. This compound is a structural isomer of apoptolidin that can be formed through a ring-expansion rearrangement.[1][2] Understanding the synthesis and biological profile of this compound is essential for developing more stable and potent analogs for therapeutic use. This document details the conversion of apoptolidin to this compound and summarizes its known biological effects.

Synthetic Approach

The synthesis of this compound is achieved via the isomerization of apoptolidin. The total synthesis of apoptolidin is a complex undertaking that has been extensively detailed by the Nicolaou group and others.[3][4] For the purpose of obtaining this compound, researchers can either undertake the total synthesis of apoptolidin or, if available, use isolated apoptolidin as the starting material for the isomerization reaction.

The isomerization from apoptolidin to this compound proceeds under basic conditions. Specifically, treatment of apoptolidin with methanolic triethylamine (B128534) leads to an equilibrium mixture of the two isomers.[1]

Experimental Workflow for this compound Synthesis

G cluster_0 Apoptolidin Preparation cluster_1 Isomerization cluster_2 Purification and Analysis Total Synthesis Total Synthesis of Apoptolidin (Following Nicolaou et al.) Isomerization Isomerization Reaction (Apoptolidin to this compound) Total Synthesis->Isomerization Isolation Isolation of Apoptolidin (From Nocardiopsis sp.) Isolation->Isomerization Purification Purification (e.g., HPLC) Isomerization->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: Workflow for the preparation of this compound.

Experimental Protocols

Protocol 1: Isomerization of Apoptolidin to this compound

This protocol is adapted from the method described by Sulikowski and colleagues.[1]

Materials:

  • Apoptolidin

  • Methanol (B129727) (MeOH), anhydrous

  • Triethylamine (Et3N)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Stir bar

  • High-Performance Liquid Chromatography (HPLC) system for monitoring and purification

Procedure:

  • Dissolve apoptolidin in anhydrous methanol in a round-bottom flask equipped with a stir bar.

  • Add triethylamine to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon).

  • Monitor the progress of the isomerization by HPLC. The reaction will establish an equilibrium between apoptolidin and this compound. A reported equilibrium mixture is a 1.4:1 ratio of this compound to apoptolidin.[1]

  • Once equilibrium is reached, quench the reaction by removing the solvent under reduced pressure.

  • Purify the resulting mixture using preparative HPLC to separate this compound from the remaining apoptolidin and any side products.

  • Characterize the purified this compound using standard analytical techniques such as NMR and mass spectrometry to confirm its structure.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and biological activity of this compound.

Table 1: Isomerization Reaction Data

ParameterValueReference
Starting MaterialApoptolidin[1]
ReagentsMethanolic Triethylamine[1]
Equilibrium Ratio (this compound:Apoptolidin)1.4:1[1]

Table 2: Biological Activity Data

CompoundTargetActivityReference
ApoptolidinMitochondrial F0F1-ATPasePotent Inhibitor[2]
This compoundMitochondrial F0F1-ATPase>10-fold less active than Apoptolidin[2]

Mechanism of Action and Signaling Pathway

The biological activity of the parent compound, apoptolidin, is attributed to its inhibition of mitochondrial F0F1-ATPase. This inhibition leads to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then initiates a signaling cascade that can lead to apoptosis in cancer cells. Given its structural similarity, this compound is presumed to interact with the same pathway, although with significantly lower potency.

Proposed Signaling Pathway for Apoptolidin/Isoapoptolidin

G Apoptolidin_this compound Apoptolidin / this compound F0F1_ATPase Mitochondrial F0F1-ATPase Apoptolidin_this compound->F0F1_ATPase Inhibition ATP_production ATP Production F0F1_ATPase->ATP_production AMPK_activation AMPK Activation ATP_production->AMPK_activation Decreased ATP leads to Apoptosis Apoptosis AMPK_activation->Apoptosis

Caption: Proposed signaling pathway of Apoptolidin and this compound.

Conclusion

The synthesis of this compound for research purposes is readily achievable through the base-catalyzed isomerization of apoptolidin. While its biological activity is attenuated compared to apoptolidin, the study of this compound provides valuable insights into the structural requirements for the potent inhibition of mitochondrial F0F1-ATPase and the induction of apoptosis. The protocols and data presented herein serve as a foundational resource for researchers investigating the therapeutic potential of the apoptolidin class of natural products.

References

Total Synthesis of Apoptolidin and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Apoptolidin (B62325) and its analogues, potent antitumor agents that induce apoptosis through the inhibition of mitochondrial F-ATPase. These protocols are intended for use by trained professionals in a laboratory setting.

Overview and Mechanism of Action

Apoptolidin is a macrolide natural product that exhibits selective cytotoxicity against various cancer cell lines by inducing programmed cell death, or apoptosis.[1] The primary molecular target of Apoptolidin has been identified as the mitochondrial F-ATPase (also known as ATP synthase), a key enzyme complex responsible for ATP production through oxidative phosphorylation.[2][3] By inhibiting the F₁ subcomplex of this enzyme, Apoptolidin disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway.[4][5][6] This targeted action makes Apoptolidin and its analogues promising candidates for the development of novel anticancer therapeutics.[7][8][9] Structure-activity relationship (SAR) studies have been conducted to explore the impact of modifications to the macrolide core and its glycosidic side chains on biological activity, guiding the design of new, potentially more potent analogues.[4][10]

Signaling Pathway of Apoptolidin-Induced Apoptosis

The inhibition of mitochondrial F-ATPase by Apoptolidin triggers a cascade of events culminating in apoptosis. The following diagram illustrates the key steps in this signaling pathway.

Apoptolidin_Signaling_Pathway Apoptolidin Apoptolidin F1F0_ATPase Mitochondrial F₁F₀-ATPase Apoptolidin->F1F0_ATPase Inhibition ATP_depletion ATP Depletion F1F0_ATPase->ATP_depletion Leads to Mitochondrial_Stress Mitochondrial Stress ATP_depletion->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Apoptolidin-induced apoptosis pathway.

Total Synthesis of Apoptolidin A: A Convergent Approach

The total synthesis of Apoptolidin A is a complex undertaking that has been achieved through various convergent strategies. These approaches typically involve the synthesis of key fragments which are then coupled together in the final stages. A common strategy involves the synthesis of a northern C1-C11 fragment and a southern C12-C28 fragment, which are then joined, followed by macrolactonization and glycosylation.[11]

Key Synthetic Transformations:
  • Yamaguchi Macrolactonization: A widely used method for the formation of the macrolide ring.[7][12][13]

  • Stille Coupling: Employed for the crucial carbon-carbon bond formation between vinyl iodide and vinylstannane fragments.[7][13]

  • Horner-Wadsworth-Emmons (HWE) Olefination: Utilized for the stereoselective formation of carbon-carbon double bonds.[7][13]

  • Glycosylation: The attachment of the sugar moieties to the aglycone core, a critical step for biological activity.[11][12]

Experimental Workflow for Apoptolidin A Total Synthesis

The following diagram outlines a representative workflow for the total synthesis of Apoptolidin A, highlighting the key stages and coupling strategies.

Apoptolidin_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Fragment Assembly and Macrolactonization cluster_final Final Steps Fragment_A C1-C11 Fragment (Vinylstannane) Coupling_ABC Stille Coupling of C1-C11 and C12-C28 Fragments Fragment_A->Coupling_ABC Fragment_B C12-C20 Fragment Coupling_BC Coupling of C12-C20 and C21-C28 Fragments Fragment_B->Coupling_BC Fragment_C C21-C28 Fragment (with Disaccharide) Fragment_C->Coupling_BC Sugar_D 6-deoxy-L-glucose derivative Glycosylation Glycosylation with 6-deoxy-L-glucose Sugar_D->Glycosylation Coupling_BC->Coupling_ABC Seco_acid Seco-acid Formation Coupling_ABC->Seco_acid Macrolactonization Yamaguchi Macrolactonization Seco_acid->Macrolactonization Macrolactonization->Glycosylation Deprotection Global Deprotection Glycosylation->Deprotection Apoptolidin_A Apoptolidin A Deprotection->Apoptolidin_A

Caption: A generalized workflow for the total synthesis of Apoptolidin A.

Experimental Protocols

The following are representative protocols for key steps in the synthesis and biological evaluation of Apoptolidin and its analogues. These are generalized from published procedures and may require optimization for specific substrates and laboratory conditions.

Yamaguchi Macrolactonization

This protocol describes the formation of the macrolactone ring from the seco-acid precursor.

Materials:

Procedure:

  • Dissolve the seco-acid in anhydrous toluene under an inert atmosphere (e.g., argon).

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene.

  • Add the activated ester solution dropwise to the DMAP solution over a period of 6-8 hours using a syringe pump to maintain high dilution conditions.

  • Stir the reaction at room temperature for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the macrolactone.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Apoptolidin analogues on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H292 human lung carcinoma)

  • Complete cell culture medium

  • Apoptolidin analogue stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the Apoptolidin analogue in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration.

Quantitative Data Summary

The following tables summarize the biological activity of Apoptolidin A and selected analogues against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Apoptolidin A

Cell LineCancer TypeIC₅₀ (nM)
H292Lung Carcinoma~10
E1A-transformed Rat GliaGlial Cells~10
Normal Rat GliaNormal Glial Cells>88,000

Table 2: Structure-Activity Relationship of Apoptolidin Analogues (IC₅₀ in nM)

AnalogueModificationH292E1A-transformed Rat Glia
Apoptolidin ANatural Product~10~10
Analogue 74Modified C27 disaccharideSignificant BioactivityNot Reported
Analogue 75Modified C9 sugarSignificant BioactivityNot Reported
Analogue 77Modified aglyconeSignificant BioactivityNot Reported
ApoptolidinoneAglycone (no sugars)Reduced ActivityReduced Activity

Note: "Significant Bioactivity" indicates that the reported activity was noteworthy in the original publication, but specific IC₅₀ values were not provided in the abstract.[7] "Reduced Activity" indicates a significant loss of potency compared to the parent compound.

Conclusion

The total synthesis of Apoptolidin and its analogues remains a challenging but important area of research. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate these complex natural products. The unique mechanism of action, involving the inhibition of mitochondrial F-ATPase, offers a promising avenue for the development of novel and selective anticancer agents. Further exploration of the structure-activity relationships through the synthesis of new analogues will be crucial in optimizing the therapeutic potential of this fascinating class of molecules.

References

Application Notes and Protocols for In Vitro Studies of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of Isoapoptolidin, a ring-expanded isomer of the potent apoptotic inducer, Apoptolidin. Due to the limited availability of specific studies on this compound, the following protocols are adapted from established methodologies for studying apoptosis and cytotoxicity, with specific considerations for this macrolide compound.

Introduction to this compound

This compound is a structural isomer of Apoptolidin, a natural product known for its selective induction of apoptosis in various cancer cell lines.[1] While Apoptolidin has been identified as a potent inhibitor of mitochondrial F0F1-ATPase, this compound exhibits significantly weaker activity in this regard, with a more than 10-fold reduction in inhibitory potency.[1] This suggests that while their primary molecular target may be the same, the difference in their three-dimensional structure likely affects their binding affinity and subsequent biological activity. Understanding the in vitro effects of this compound is crucial for structure-activity relationship (SAR) studies and for exploring the therapeutic potential of the broader Apoptolidin family. This compound is soluble in DMSO, ethanol, methanol, and DMF.[2]

Quantitative Data Summary

The available quantitative data for this compound is limited. The following table summarizes the reported inhibitory concentrations in a cell-free assay.

CompoundAssayTargetIC50 (µM)
This compound F0F1-ATPase Inhibition (cell-free)Mitochondrial F0F1-ATPase> 1.0
Apoptolidin (for comparison)F0F1-ATPase Inhibition (cell-free)Mitochondrial F0F1-ATPase0.7

Data sourced from a study comparing Apoptolidin and its analogs.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to start with a wide concentration range (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data.

    • Distinguish between four cell populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Analysis of Apoptotic Markers by Western Blotting

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size through gel electrophoresis and transferred to a membrane. Key markers of apoptosis include the cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins.[9][10]

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[11][12]

Materials:

  • Cancer cell line of interest

  • This compound

  • JC-1 dye

  • PBS or cell culture medium

  • Fluorescence microscope, plate reader, or flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable format for the chosen detection method (e.g., 96-well plate for a plate reader, chamber slides for microscopy, or 6-well plates for flow cytometry).

    • Treat the cells with this compound for the desired time. Include a positive control for mitochondrial membrane depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add JC-1 staining solution (typically 1-10 µM in medium or PBS) to the cells.

    • Incubate for 15-30 minutes at 37°C in the dark.[12]

  • Washing:

    • Remove the staining solution and wash the cells with PBS.

  • Data Acquisition:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (aggregates) and green (monomers) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~530 nm (green).

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the red and green fluorescent populations.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

G cluster_workflow Experimental Workflow for this compound In Vitro start Start: Treat Cancer Cells with this compound viability Cell Viability Assay (e.g., MTT) start->viability apoptosis_detection Apoptosis Detection (Annexin V/PI) start->apoptosis_detection mmp Mitochondrial Membrane Potential Assay (JC-1) start->mmp western_blot Western Blotting (Apoptotic Markers) start->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis_detection->apoptosis_quant mmp_quant Measure ΔΨm mmp->mmp_quant protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Workflow for in vitro evaluation of this compound.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound atp_synthase Mitochondrial F0F1-ATPase (ATP Synthase) This compound->atp_synthase Inhibition (weak) mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) atp_synthase->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis caspase3->apoptosis parp_cleavage->apoptosis

References

Application Notes and Protocols for the Isolation of Isoapoptolidin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a macrolide natural product that has garnered interest within the scientific community due to its relationship with Apoptolidin (B62325), a compound known for its potent and selective cytotoxic activity against various cancer cell lines. Both compounds are produced by the actinomycete Nocardiopsis sp.[1][2][3]. The mechanism of action for the apoptolidin family involves the inhibition of the F1 subcomplex of mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production. This inhibition ultimately leads to the induction of apoptosis[4][5][6]. The unique biological activity of this class of molecules makes them attractive candidates for further investigation in drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing effective isolation and purification strategies.

PropertyValue/DescriptionReference
Molecular Formula C₅₈H₉₆O₂₁Inferred from Apoptolidin
Molecular Weight 1129.37 g/mol Inferred from Apoptolidin
Solubility Soluble in DMSO, ethanol, methanol, and ethyl acetate (B1210297).[4]
Isomerization Apoptolidin isomerizes to this compound. This equilibrium should be considered during purification.[6]

Experimental Protocols

The following is a representative, multi-step protocol for the isolation and purification of this compound from a Nocardiopsis sp. fermentation broth.

Fermentation of Nocardiopsis sp.

A seed culture of Nocardiopsis sp. is used to inoculate a suitable production medium. The fermentation is carried out under controlled conditions to maximize the production of this compound.

  • Culture: Nocardiopsis sp. (e.g., strain FU 40)

  • Seed Medium: A suitable medium for initial growth.

  • Production Medium: A nutrient-rich medium to support secondary metabolite production.

  • Incubation: Carried out in a shaker incubator at an appropriate temperature (e.g., 28-30°C) for a specified duration (typically several days).

Extraction of this compound from Fermentation Broth

The first step in the isolation process is to separate the desired compound from the fermentation broth.

  • Cell Separation: Centrifuge the fermentation broth to pellet the microbial cells.

  • Solvent Extraction: Extract the supernatant (aqueous phase) with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This is a common method for extracting macrolides from fermentation broths.

  • Phase Separation: Allow the layers to separate and collect the organic phase containing the crude extract.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude extract.

Chromatographic Purification of this compound

A multi-step chromatographic approach is typically required to achieve high purity.

  • Column Preparation: Pack a glass column with silica (B1680970) gel and equilibrate with a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing the target compound and evaporate the solvent.

Preparative HPLC is a high-resolution technique used to separate closely related compounds, such as isomers like Apoptolidin and this compound[7][8][9].

  • Column: A reversed-phase C18 column is commonly used for the separation of macrolides.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase system.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Injection: Dissolve the partially purified extract from the silica gel step in the mobile phase and inject it onto the preparative HPLC column.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Product: Pool the pure fractions and remove the solvent to obtain purified this compound.

Quantitative Data Summary

The following table provides a template for tracking the yield and purity of this compound throughout the purification process. Actual values will vary depending on the fermentation conditions and the efficiency of each purification step.

Purification StepTotal Weight (mg)This compound (mg)Yield (%)Purity (%)
Crude Extract (Experimental Value)(Experimental Value)100(Experimental Value)
Silica Gel Pool (Experimental Value)(Experimental Value)(Calculated Value)(Experimental Value)
Prep. HPLC Pool (Experimental Value)(Experimental Value)(Calculated Value)>95

Visualizations

Signaling Pathway of Apoptolidin/Isoapoptolidin

The primary mechanism of action of the Apoptolidin family of macrolides is the inhibition of the F1 subcomplex of the mitochondrial F1F0-ATP synthase[4][5][6]. This leads to a disruption of cellular energy metabolism and the induction of apoptosis.

cluster_0 Mitochondrion cluster_1 Cellular Effects atp_synthase F1F0-ATP Synthase f1 F1 Subcomplex atp_synthase->f1 contains f0 F0 Subcomplex atp_synthase->f0 contains atp ATP atp_synthase->atp Produces atp_depletion ATP Depletion atp_synthase->atp_depletion Inhibition leads to adp ADP + Pi adp->atp_synthase Substrate This compound This compound This compound->f1 Inhibits apoptosis Apoptosis atp_depletion->apoptosis Induces start Nocardiopsis sp. Fermentation Broth extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract silica Silica Gel Chromatography crude_extract->silica partial_purified Partially Purified Fractions silica->partial_purified hplc Preparative HPLC (Reversed-Phase) partial_purified->hplc pure_this compound Pure this compound hplc->pure_this compound

References

Application Notes and Protocols for Isoapoptolidin in Mitochondrial ATP Synthase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin (B15209) is a member of the apoptolidin (B62325) family, a group of glycomacrolide natural products that have garnered significant interest for their selective cytotoxicity against various cancer cell lines. The primary molecular target of the apoptolidin family, including this compound, is the F1 subcomplex of mitochondrial ATP synthase (also known as Complex V).[1][2] By binding to this crucial enzyme, this compound inhibits both ATP synthesis and hydrolysis, leading to a disruption of cellular energy metabolism and subsequently inducing the mitochondrial pathway of apoptosis.[3][4][5] These characteristics make this compound a valuable tool for studying mitochondrial function and a potential lead compound in the development of novel anticancer therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in mitochondrial ATP synthase inhibition assays.

Mechanism of Action

Mitochondrial ATP synthase is a multi-subunit enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation. It is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis/hydrolysis, and the Fo domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.

This compound, like other members of the apoptolidin family, exerts its inhibitory effect by binding to the F1 subcomplex. This binding event locks the enzyme in a conformation that is incompatible with nucleotide binding, thereby preventing the catalytic activity of the enzyme.[1][2] The inhibition of ATP synthase leads to a cascade of cellular events, including:

  • Decreased Cellular ATP Levels: The most direct consequence of ATP synthase inhibition is the reduction of the cell's primary energy currency.

  • Mitochondrial Membrane Hyperpolarization (initially), followed by Depolarization: Inhibition of the proton-pumping activity of ATP synthase can initially lead to an increase in the mitochondrial membrane potential, which can be followed by depolarization as the mitochondrial permeability transition pore (mPTP) may open.[6][7]

  • Induction of Apoptosis: The disruption of mitochondrial function and energy homeostasis triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3.[2][4][5]

Quantitative Data

The inhibitory potency of this compound and its parent compound, apoptolidin, on mitochondrial ATP synthase has been evaluated in various studies. The following table summarizes the available quantitative data.

CompoundParameterValueCell/SystemReference
Apoptolidin AIC500.7 µMMitochondria[8]
ApoptolidinKi4-5 µMYeast Mitochondria[4][5]
This compound APotency10-fold less potent than Apoptolidin AF1F0-ATP synthase[8]
This compound A Estimated IC50 ~7 µM Mitochondria Calculated

Note: The IC50 value for this compound A is estimated based on the reported 10-fold lower potency compared to Apoptolidin A.

Experimental Protocols

Isolation of Mitochondria from Mammalian Tissue

This protocol describes the isolation of mitochondria from a soft tissue like the liver.

Materials:

  • Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl pH 7.2, 0.1 mM EDTA. Keep on ice.

  • Protease Inhibitor Cocktail (optional, but recommended)

  • Dounce homogenizer

  • Centrifuge capable of 4°C and >10,000 x g

  • Microcentrifuge tubes

Procedure:

  • Euthanize the animal according to approved institutional guidelines and immediately excise the liver.

  • Place the liver in a beaker of ice-cold isolation buffer and wash to remove excess blood.

  • Mince the tissue into small pieces on a cold surface.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of ice-cold isolation buffer.

  • Homogenize with 10-15 slow strokes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).

  • Adjust the mitochondrial protein concentration to 5-10 mg/mL with isolation buffer. Keep the isolated mitochondria on ice and use them for the assay as soon as possible.

Mitochondrial ATP Synthase (ATPase) Activity Assay (Colorimetric)

This assay measures the ATP hydrolysis (reverse) activity of ATP synthase, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Tris-HCl pH 8.25, 1 mg/mL BSA.

  • NADH stock solution (e.g., 10 mM in Tris buffer)

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix

  • ATP stock solution (e.g., 100 mM)

  • This compound stock solution (in DMSO or ethanol)

  • Oligomycin (B223565) stock solution (a known ATP synthase inhibitor, for positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Assay Reaction Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, combine:

    • Assay Buffer

    • NADH to a final concentration of 0.2-0.4 mM

    • PEP to a final concentration of 1 mM

    • Sufficient PK/LDH enzyme mix (follow manufacturer's recommendation)

  • Set up the Microplate:

    • Add the appropriate volume of the assay reaction mix to each well.

    • Add the desired concentration of this compound (or vehicle control) to the respective wells. It is recommended to test a range of concentrations to determine the IC50.

    • Include a positive control with a known ATP synthase inhibitor like oligomycin (e.g., 5 µM final concentration).

    • Add the isolated mitochondria (e.g., 20-40 µg of protein) to each well.

  • Initiate the Reaction:

    • Initiate the reaction by adding ATP to a final concentration of 2-5 mM to all wells.

  • Measure Absorbance:

    • Immediately place the microplate in the plate reader pre-set to 30°C or 37°C.

    • Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (rate of decrease in A340) for each condition.

    • The ATP synthase-specific activity is the difference between the rate in the absence and presence of oligomycin.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay ATP Synthase Inhibition Assay cluster_analysis Data Analysis tissue Mammalian Tissue (e.g., Liver) homogenization Homogenization tissue->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (pellet mitochondria) centrifugation1->centrifugation2 isolated_mito Isolated Mitochondria centrifugation2->isolated_mito protein_assay Protein Quantification isolated_mito->protein_assay add_mito Add Isolated Mitochondria protein_assay->add_mito plate_setup Prepare 96-well plate with Assay Mix add_inhibitor Add this compound / Controls plate_setup->add_inhibitor add_inhibitor->add_mito add_atp Initiate reaction with ATP add_mito->add_atp read_absorbance Measure A340 over time add_atp->read_absorbance calc_rate Calculate Rate of NADH Oxidation read_absorbance->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the this compound ATP synthase inhibition assay.

signaling_pathway cluster_inhibition Inhibition of ATP Synthase cluster_mitochondrial_effects Mitochondrial Consequences cluster_apoptosis Apoptosis Cascade This compound This compound atp_synthase Mitochondrial ATP Synthase (F1) This compound->atp_synthase inhibits atp_depletion ATP Depletion atp_synthase->atp_depletion leads to membrane_potential Mitochondrial Membrane Depolarization atp_synthase->membrane_potential leads to mptp mPTP Opening membrane_potential->mptp induces cytochrome_c Cytochrome c Release mptp->cytochrome_c facilitates caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of apoptosis induced by this compound.

References

Application of Isoapoptolidin in apoptosis research

Author: BenchChem Technical Support Team. Date: December 2025

Application of Apoptolidin (B62325) in Apoptosis Research

A Note on the Compound: Initial searches for "Isoapoptolidin" did not yield specific scientific data. The information presented herein pertains to Apoptolidin , a closely related and well-documented macrolide compound known for its apoptosis-inducing properties. It is presumed that the user's interest lies in the apoptotic activity of this class of compounds.

Application Notes

Apoptolidin is a natural product that has garnered significant interest in cancer research due to its ability to selectively induce apoptosis in various cancer cell lines.[1] This macrolide antibiotic presents a valuable tool for investigating the mechanisms of programmed cell death and for the potential development of novel anticancer therapeutics.

Mechanism of Action:

Apoptolidin's primary mechanism of action is the inhibition of mitochondrial F0F1-ATPase (ATP synthase).[2][3] This enzyme is crucial for cellular energy production through oxidative phosphorylation. By binding to and inhibiting this proton pump, apoptolidin disrupts mitochondrial function, leading to a decrease in ATP synthesis and dissipation of the mitochondrial membrane potential. This disruption triggers the intrinsic pathway of apoptosis.

The induction of apoptosis by apoptolidin is characterized by the following key events:

  • Mitochondrial Targeting: Apoptolidin's action is centered on the mitochondria, the powerhouse of the cell.[2][3]

  • Caspase-9 Dependent Pathway: The apoptotic cascade initiated by apoptolidin is dependent on the activation of caspase-9, a key initiator caspase in the intrinsic pathway.[2][3]

  • Bcl-2 Inhibition: The pro-apoptotic effects of apoptolidin can be counteracted by the anti-apoptotic protein Bcl-2, highlighting the role of the Bcl-2 family of proteins in regulating apoptolidin-induced cell death.[2][3]

  • p53-Independent Apoptosis: Apoptolidin-induced cell killing has been shown to be independent of the p53 tumor suppressor status of the cell, which is a significant advantage for treating cancers with mutated or non-functional p53.[2][3]

Applications in Research:

  • Elucidating the Intrinsic Apoptotic Pathway: Due to its specific targeting of mitochondrial F0F1-ATPase, apoptolidin serves as a valuable chemical probe to study the downstream events of the intrinsic apoptotic pathway.

  • Cancer Drug Discovery: The selective cytotoxicity of apoptolidin towards cancer cells makes it a promising lead compound for the development of new anticancer drugs.[1]

  • Studying Chemoresistance: Investigating the mechanisms by which some cancer cells may develop resistance to apoptolidin could provide insights into broader chemoresistance mechanisms.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of Apoptolidin.

ParameterValueCell Line/SystemNotesReference
Ki for F0F1-ATPase 4-5 µMYeast MitochondriaInhibition constant for F0F1-ATPase activity.[2][3]
PARP Cleavage 1 µMMouse LymphomaComplete cleavage of PARP observed within 6 hours.[2][3]

Experimental Protocols

Detailed methodologies for key experiments to investigate apoptolidin-induced apoptosis are provided below.

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of early and late-stage apoptosis via flow cytometry.

Materials:

  • Apoptolidin stock solution (in a suitable solvent like DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of Apoptolidin (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, proceed to the next step.

    • Collect all cells, including those in the supernatant (which may be apoptotic), by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Measurement of Caspase-3/7 Activity

This protocol utilizes a luminescent assay to quantify the activity of effector caspases 3 and 7.

Materials:

  • Apoptolidin stock solution

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a suitable density.

    • Treat cells with a range of Apoptolidin concentrations and a vehicle control. Include wells with medium only for background measurement.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence of the "medium only" wells from all other readings.

    • Calculate the fold increase in caspase-3/7 activity by dividing the net luminescence of the treated samples by the net luminescence of the untreated control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to monitor changes in mitochondrial membrane potential.

Materials:

  • Apoptolidin stock solution

  • JC-1 dye

  • Cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry).

    • Treat cells with Apoptolidin and a vehicle control. A known mitochondrial uncoupler (e.g., CCCP) should be used as a positive control.

  • JC-1 Staining:

    • Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Analysis:

    • Microscopy:

      • Wash the cells twice with warm PBS.

      • Mount the coverslips on a slide with a drop of PBS.

      • Observe the cells under a fluorescence microscope using filters for green (monomers, indicating depolarized mitochondria) and red (J-aggregates, indicating polarized mitochondria) fluorescence.

    • Flow Cytometry:

      • Wash and resuspend the cells in PBS.

      • Analyze the cells on a flow cytometer, detecting the green fluorescence in the FITC channel and the red fluorescence in the PE channel.

      • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Mandatory Visualizations

Apoptolidin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol Apoptolidin Apoptolidin F0F1_ATPase F0F1-ATPase Apoptolidin->F0F1_ATPase Inhibition MMP ΔΨm Collapse F0F1_ATPase->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2 Bcl-2 Bcl2->CytoC Inhibition Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleavage & Activation ActiveCasp3 Active Caspase-3 PARP PARP ActiveCasp3->PARP Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP

Caption: Apoptolidin-induced intrinsic apoptosis pathway.

Apoptosis_Experimental_Workflow cluster_assays Apoptosis Assays start Start: Cancer Cell Culture treatment Treatment with Apoptolidin (Dose- and Time-course) start->treatment harvest Cell Harvesting treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin caspase Caspase-3/7 Activity (Luminescence Assay) harvest->caspase mmp_assay Mitochondrial Membrane Potential (JC-1 Staining) harvest->mmp_assay analysis Data Analysis and Interpretation annexin->analysis caspase->analysis mmp_assay->analysis conclusion Conclusion: Quantification of Apoptosis analysis->conclusion

Caption: Experimental workflow for apoptosis analysis.

References

Application Note: Structural Elucidation of Isoapoptolidin Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the structural analysis of Isoapoptolidin, a macrolide antibiotic. While specific experimental data for "this compound" is not extensively available in public literature, this application note constructs a representative analytical workflow based on established methods for the characterization of related compounds, such as Apoptolidin (B62325).[1][2][3] We present hypothetical yet plausible Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to illustrate the process of structural elucidation. This guide is intended for researchers engaged in natural product discovery, medicinal chemistry, and drug development.

1. Introduction

Macrolides are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxysugars may be attached.[3] They are of significant interest in drug development due to their diverse biological activities, including antibiotic, antifungal, and anticancer properties. Apoptolidin, a 20-membered macrolide, is known to selectively induce apoptosis in certain cancer cell lines by inhibiting the mitochondrial F1F0-ATPase.[1][4][5] this compound is an isomer of an apoptolidin variant, and its precise structural characterization is crucial for understanding its structure-activity relationship.

This application note details the use of high-resolution NMR and mass spectrometry techniques to determine the structure of this compound. The combination of these analytical methods provides comprehensive information on the molecule's connectivity, stereochemistry, and overall topology.

2. Experimental Protocols

2.1 Sample Preparation

  • Isolation and Purification : this compound is presumed to be isolated from a fermentation broth of Nocardia species or through the isomerization of an Apoptolidin variant.[3] The compound is purified using High-Performance Liquid Chromatography (HPLC).

  • NMR Sample Preparation :

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Mass Spectrometry Sample Preparation :

    • Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent for LC-MS analysis.

2.2 NMR Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of natural products.[6] A standard set of 1D and 2D NMR experiments are conducted to determine the chemical structure of this compound.

2.2.1 Instrumentation

  • A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, which is particularly useful for samples with limited quantities.[6][7]

2.2.2 1D NMR Experiments

  • ¹H NMR : Provides information on the number and chemical environment of protons.

  • ¹³C NMR : Provides information on the carbon skeleton.

  • DEPT-135 : Differentiates between CH, CH₂, and CH₃ groups.

2.2.3 2D NMR Experiments

  • COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for connecting structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space, providing insights into the relative stereochemistry and 3D conformation.

2.3 Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.[2][8]

2.3.1 Instrumentation

  • Liquid Chromatography-Mass Spectrometry (LC-MS) using a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is ideal.[2]

2.3.2 Experimental Conditions

  • Chromatography : Reversed-phase chromatography with a C18 column is typically used for macrolides.[2]

  • Ionization : Electrospray ionization (ESI) in positive ion mode is generally effective for macrolides.[3]

  • MS Analysis :

    • Full Scan MS : To determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

    • Tandem MS (MS/MS) : To induce fragmentation of the molecular ion and analyze the resulting fragment ions. This is achieved through Collision-Induced Dissociation (CID).

3. Results and Data Presentation

The following tables present hypothetical NMR and MS data for this compound, assuming a molecular formula of C₅₈H₉₆O₂₁.

3.1 NMR Data

Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Moieties of this compound in CDCl₃.

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityJ (Hz)COSY CorrelationsHMBC Correlations
C-1170.5----H-2, H-3
C-235.22.50mH-3C-1, C-3, C-4
C-375.14.10dd8.0, 2.5H-2, H-4C-1, C-2, C-4, C-5
C-5130.25.80d15.0H-6C-4, C-6, C-7
C-6128.56.90dd15.0, 10.0H-5, H-7C-5, C-7, C-8
C-7135.86.10d10.0H-6C-5, C-6, C-8, C-9
C-978.93.90mH-10C-8, C-10, C-1'
OMe58.33.45sC-X
Sugar 1 C-1'101.54.80d3.0H-2'C-9, C-2', C-5'
Sugar 2 C-1''99.84.95d2.5H-2''C-Y, C-2'', C-5''

3.2 Mass Spectrometry Data

Table 2: Hypothetical High-Resolution MS and MS/MS Fragmentation Data for this compound.

IonCalculated m/zObserved m/zAssignment
[M+Na]⁺1167.63381167.6340Sodium Adduct of this compound
Fragment 1995.5760995.5762[M+Na - Sugar 1]⁺
Fragment 2833.5182833.5185[M+Na - Sugar 1 - Sugar 2]⁺
Fragment 3451.2592451.2590Trisaccharide Fragment
Fragment 4289.1646289.1648Disaccharide Fragment
Fragment 5163.0757163.0759Monosaccharide Fragment

4. Visualizations

4.1 Experimental Workflow

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis Fermentation Nocardia Fermentation Extraction Solvent Extraction Fermentation->Extraction HPLC HPLC Purification Extraction->HPLC NMR_Sample NMR Sample Prep HPLC->NMR_Sample MS_Sample MS Sample Prep HPLC->MS_Sample NMR_Acq NMR Data Acquisition (1D & 2D) NMR_Sample->NMR_Acq MS_Acq LC-MS/MS Data Acquisition MS_Sample->MS_Acq Structure Structure Elucidation NMR_Acq->Structure MS_Acq->Structure structure_elucidation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_stereo Stereochemistry data NMR Data MS Data nmr_1d 1D NMR (¹H, ¹³C) Proton/Carbon Count Functional Groups data:f0->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) H-H Connectivity C-H Connectivity Fragment Assembly data:f0->nmr_2d ms_hr HR-MS Molecular Formula data:f1->ms_hr ms_ms MS/MS Fragmentation Pattern Sugar Sequences data:f1->ms_ms nmr_1d->nmr_2d noesy NOESY / ROESY Relative Configuration nmr_2d->noesy final_structure Final Structure of this compound nmr_2d->final_structure ms_hr->final_structure ms_ms->final_structure noesy->final_structure

References

Application Notes and Protocols for Assessing the Purity of Isoapoptolidin Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the robust assessment of purity for Isoapoptolidin samples. The protocols outlined below are essential for quality control, stability testing, and ensuring the accuracy of experimental results in research and drug development settings.

Introduction to Purity Assessment of this compound

This compound is a macrolide natural product that, along with its isomer Apoptolidin, exhibits potent biological activity, including the selective induction of apoptosis in cancer cells. The mechanism of action involves the inhibition of mitochondrial F1Fo-ATP synthase, leading to cellular energy stress and activation of the AMP-activated protein kinase (AMPK) signaling pathway. Accurate determination of the purity of this compound samples is critical to ensure the reliability and reproducibility of preclinical studies and for the development of potential therapeutic agents.

This document details three primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: Quantitative Purity Analysis

The following table summarizes representative quantitative data for the purity assessment of an this compound sample using the analytical methods detailed in this document.

Analytical MethodParameter MeasuredResult
HPLC-UV Peak Area Normalization98.5%
LC-MS Total Ion Chromatogram (TIC) Area %99.1%
qNMR (¹H) Molar Purity vs. Internal Standard98.8% (± 0.3%)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound purity.

3.1.1. Materials and Reagents

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Ammonium Acetate, analytical grade

  • Water, HPLC grade or ultrapure

  • Acetic Acid, glacial, analytical grade

  • Reference standard of this compound (if available)

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3.1.3. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3.1.4. Data Analysis

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area normalization method:

    • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

This protocol provides a method for the sensitive detection and identification of this compound and any related impurities using LC-MS.

3.2.1. Materials and Reagents

  • As per the HPLC protocol.

  • Formic Acid, LC-MS grade.

3.2.2. Instrumentation and Conditions

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Parameters (Positive ESI mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 100-1500

3.2.3. Sample Preparation

  • Prepare a 0.05 mg/mL solution of the this compound sample in methanol.

  • Filter through a 0.22 µm syringe filter.

3.2.4. Data Analysis

  • Determine the purity based on the peak area of this compound in the Total Ion Chromatogram (TIC) relative to the total peak areas.

  • Identify potential impurities by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This protocol describes the use of ¹H qNMR to determine the absolute purity of this compound by comparing its signal integral to that of a certified internal standard.[1][2][3]

3.3.1. Materials and Reagents

  • This compound sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, non-volatile, and have signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., Methanol-d4, Chloroform-d). The solvent should fully dissolve both the sample and the internal standard.

3.3.2. Instrumentation

  • NMR Spectrometer (≥ 400 MHz) equipped with a probe capable of ¹H detection.

3.3.3. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.

  • Accurately weigh a similar amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3.3.4. NMR Data Acquisition

  • Tune and shim the spectrometer.

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification:

    • Pulse Angle: 30-90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Acquisition Time: Sufficient to ensure high digital resolution.

3.3.5. Data Processing and Analysis

  • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution qNMR qNMR Dissolution->qNMR Filtration Filtration Dilution->Filtration HPLC HPLC Filtration->HPLC LC-MS LC-MS Filtration->LC-MS Chromatographic_Analysis Chromatographic_Analysis HPLC->Chromatographic_Analysis Mass_Spectral_Analysis Mass_Spectral_Analysis LC-MS->Mass_Spectral_Analysis NMR_Spectral_Analysis NMR_Spectral_Analysis qNMR->NMR_Spectral_Analysis Purity_Calculation Purity_Calculation Chromatographic_Analysis->Purity_Calculation Mass_Spectral_Analysis->Purity_Calculation NMR_Spectral_Analysis->Purity_Calculation Report Report Purity_Calculation->Report

Caption: Workflow for this compound Purity Assessment.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 Mitochondrion cluster_1 Cytosol This compound This compound ATP_Synthase F1Fo-ATP Synthase This compound->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Decreased AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activation Autophagy Autophagy AMPK->Autophagy Induction Apoptosis Apoptosis AMPK->Apoptosis Induction

Caption: this compound's Apoptotic Signaling Pathway.

References

Application Notes and Protocols for In Vivo Experimental Design of Isoapoptolidin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, an isomer of the natural product Apoptolidin (B62325), belongs to a family of glycomacrolides that have demonstrated selective cytotoxicity towards cancer cells.[1] The primary mechanism of action for this class of compounds is the inhibition of the F1 subcomplex of mitochondrial ATP synthase, a critical enzyme for cellular energy production.[2][3] This inhibition disrupts the bioenergetics of cancer cells, which often exhibit a heightened dependence on oxidative phosphorylation, leading to the induction of apoptosis.[2][4]

An in vivo study on a related compound, ammocidin A, has shown promising results in a leukemia xenograft model, where it suppressed tumor progression with minimal toxicity.[5][6] Notably, it has been observed that Apoptolidin A can isomerize to this compound A in vivo, suggesting that this compound may be a stable and biologically active metabolite. These findings provide a strong rationale for the in vivo investigation of this compound as a potential anti-cancer therapeutic.

These application notes provide a detailed framework for the in vivo experimental design of this compound studies, focusing on a tumor xenograft model. The protocols outlined below are intended to guide researchers in evaluating the anti-tumor efficacy and mechanism of action of this compound in a preclinical setting.

Mechanism of Action: Targeting Mitochondrial ATP Synthase

This compound, like other members of the apoptolidin family, is believed to exert its pro-apoptotic effects by targeting the mitochondrial F1F0-ATP synthase. This multi-subunit enzyme is central to cellular metabolism, responsible for the synthesis of ATP through oxidative phosphorylation. In many cancer cells, there is a metabolic shift towards increased reliance on this pathway, making the ATP synthase an attractive therapeutic target.

By inhibiting the F1 subcomplex, this compound is hypothesized to disrupt the proton motive force across the inner mitochondrial membrane, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential. This mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. The subsequent release of pro-apoptotic factors like cytochrome c from the mitochondria activates a caspase cascade, culminating in the execution of programmed cell death.

cluster_1 Cytosol This compound This compound ATP_Synthase Mitochondrial ATP Synthase (F1) This compound->ATP_Synthase Inhibition ATP_Production ATP Production ↓ ATP_Synthase->ATP_Production MMP_Collapse Mitochondrial Membrane Potential Collapse ATP_Synthase->MMP_Collapse Cytochrome_c Cytochrome c Release MMP_Collapse->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase-3 Caspase-3 Caspase9->Caspase-3 Caspase3 Activated Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Design and Methods

The following sections detail the experimental design and protocols for an in vivo study of this compound using a human tumor xenograft mouse model. This design is based on the successful investigation of the related compound, ammocidin A.[5][6]

Animal Model and Tumor Implantation

A xenograft model using human cancer cell lines implanted into immunodeficient mice is a standard and effective way to assess the in vivo efficacy of novel anti-cancer compounds.[7][8]

  • Animal Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, are recommended due to their severely compromised immune system, which allows for robust engraftment of human cells.[9]

  • Cell Line: A human cancer cell line known to be sensitive to apoptolidin family compounds, such as the MV-4-11 human leukemia cell line, should be used.[5][6]

  • Tumor Implantation: Cells are implanted subcutaneously into the flank of the mice.[10][11] Co-injection with a basement membrane extract like Cultrex BME can improve tumor take and growth rates.

Treatment Regimen
  • Formulation: this compound should be formulated in a sterile vehicle suitable for intraperitoneal (IP) injection. A common vehicle is a solution of DMSO, Cremophor EL, and saline. The stability and solubility of this compound in the chosen vehicle should be confirmed prior to the study.

  • Dosing: Based on the ammocidin A study, a dose-escalation study is recommended to determine the maximum tolerated dose (MTD) of this compound.[5][6] A starting point for the efficacy study could be daily IP injections of this compound at doses ranging from 0.01 to 1 mg/kg.

  • Control Groups:

    • Vehicle control group receiving the formulation vehicle only.

    • Positive control group receiving a standard-of-care chemotherapeutic agent relevant to the chosen cancer model.

Experimental Workflow

Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound, Vehicle, or Positive Control Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Collection Tumor and Organ Collection Endpoint->Tissue_Collection Analysis Histological and Biochemical Analysis Tissue_Collection->Analysis End End Analysis->End

Figure 2: General experimental workflow for the in vivo study of this compound.

Data Presentation: Quantitative Summary

The following table structure should be used to summarize the key quantitative data from the study.

Treatment GroupDose (mg/kg)nInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Initial Body Weight (g)Final Body Weight (g)
Vehicle Control-
This compound
This compound
Positive Control

Experimental Protocols

Protocol 1: Subcutaneous Tumor Xenograft Model[9][10][12]
  • Cell Preparation:

    • Culture MV-4-11 cells in appropriate media until they reach 70-80% confluency.

    • Harvest cells using trypsin-EDTA and wash twice with sterile PBS.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue. Cell viability should be >95%.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Cultrex BME at a concentration of 3.0 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize NSG mice (4-6 weeks old) using an appropriate anesthetic (e.g., isoflurane).

    • Sterilize the injection site on the lower flank of the mice with 70% ethanol (B145695).

    • Using a 1-cc syringe with a 27-gauge needle, inject 100 µL of the cell suspension (3.0 x 10^6 cells) subcutaneously.

    • Monitor the mice for recovery from anesthesia and for any adverse reactions.

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.

    • Randomize mice into treatment groups when the average tumor volume reaches approximately 50-100 mm³.

Protocol 2: TUNEL Assay for Apoptosis Detection in Tumor Tissue[13][14][15][16][17]
  • Tissue Preparation:

    • Euthanize mice at the study endpoint and excise the tumors.

    • Fix tumors in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissues and embed in paraffin.

    • Cut 5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and then in distilled water.

  • Permeabilization:

    • Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

    • Rinse slides with PBS.

  • TUNEL Reaction:

    • Incubate slides with Equilibration Buffer for 10 minutes.

    • Add the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) to the sections.

    • Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Detection and Counterstaining:

    • Stop the reaction by washing the slides.

    • If an indirect detection method is used, incubate with the appropriate detection reagent (e.g., streptavidin-HRP followed by DAB for colorimetric detection, or a fluorescently labeled antibody).

    • Counterstain the nuclei with a suitable stain (e.g., hematoxylin (B73222) for colorimetric or DAPI for fluorescent detection).

  • Imaging and Analysis:

    • Image the slides using a bright-field or fluorescence microscope.

    • Quantify the apoptotic index by counting the number of TUNEL-positive cells as a percentage of the total number of cells in multiple high-power fields.

Protocol 3: Immunohistochemistry for Cleaved Caspase-3[18][19][20][21][22]
  • Tissue Preparation and Antigen Retrieval:

    • Prepare paraffin-embedded tissue sections as described in Protocol 2.

    • Perform heat-induced epitope retrieval by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the slides with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash and then incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Visualization and Counterstaining:

    • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

    • Counterstain the nuclei with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate the slides, clear in xylene, and mount with a coverslip.

    • Image the slides using a bright-field microscope.

    • Quantify the expression of cleaved caspase-3 by scoring the intensity and percentage of positive cells.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound. By following this experimental design, researchers can obtain critical data on the anti-tumor efficacy, mechanism of action, and safety profile of this promising natural product derivative. The successful completion of these studies will be a crucial step in the preclinical development of this compound as a potential cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of isoapoptolidin (B15209). This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Disclaimer: The total synthesis of this compound has not been published to date. The following guidance is based on the published total synthesis of its close structural isomer, apoptolidin (B62325), and established synthetic methodologies for related complex macrolides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound are:

  • Stereochemical Control: Establishing the numerous stereocenters within the aglycone backbone with high fidelity.

  • Macrolactonization: The formation of the 22-membered macrolactone ring, which can be entropically disfavored and prone to side reactions like dimerization.

  • Glycosylation: The stereoselective installation of the L-oleandrose and D-olivose sugar moieties, particularly at sterically hindered positions on the complex aglycone. Late-stage glycosylations are often challenging due to the potential for undesired side reactions and difficulties in achieving high stereoselectivity.

Q2: What is a viable retrosynthetic strategy for this compound?

A2: A logical retrosynthetic analysis, inspired by the synthesis of apoptolidin, would disconnect this compound at the glycosidic linkages and the macrocyclic ester bond. This would break the molecule down into the aglycone, a protected L-oleandrose donor, and a protected D-olivose donor. The aglycone itself can be further disconnected into smaller, more manageable fragments that can be synthesized stereoselectively.

This compound Retrosynthesis This compound This compound aglycone This compound Aglycone This compound->aglycone Glycosidic Bond Disconnection sugars L-Oleandrose & D-Olivose Donors This compound->sugars Glycosidic Bond Disconnection fragments Key Fragments (e.g., C1-C11, C12-C21, C22-C28) aglycone->fragments Macrolactone & C-C Bond Disconnections sm Simple Starting Materials fragments->sm

Caption: Retrosynthetic analysis of this compound.

Troubleshooting Guides

Challenge 1: Low Yields in Macrolactonization of the 22-Membered Ring

The formation of the 22-membered macrolactone is a critical and often low-yielding step. Several factors can contribute to poor yields, including competing intermolecular reactions (dimerization, oligomerization) and conformational constraints of the seco-acid precursor.

IssuePotential CauseTroubleshooting Steps
Low to no product formation Ineffective activation of the carboxylic acid.1. Reagent Check: Ensure the freshness and purity of the macrolactonization reagent (e.g., 2,4,6-trichlorobenzoyl chloride for Yamaguchi macrolactonization).2. Temperature Control: Optimize the reaction temperature. Some methods require elevated temperatures to overcome activation barriers.
Formation of dimers or oligomers High concentration of the seco-acid.1. High Dilution: Employ high-dilution conditions (typically 0.1-1 mM) to favor intramolecular cyclization. Syringe pumps for slow addition of the substrate are highly recommended.2. Template-Assisted Cyclization: Consider the use of templates to pre-organize the seco-acid for cyclization.
Epimerization at adjacent stereocenters Basic conditions or prolonged reaction times at high temperatures.1. Milder Conditions: Explore alternative, milder macrolactonization protocols (e.g., Shiina macrolactonization).2. Reaction Time: Monitor the reaction closely and quench as soon as the starting material is consumed.

Experimental Protocol: Yamaguchi Macrolactonization

This protocol is adapted from the total synthesis of apoptolidin and serves as a starting point for the 22-membered ring closure of the this compound seco-acid.

  • Preparation: Rigorously dry all glassware and reagents. The reaction should be performed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To a solution of the seco-acid (1.0 eq) in dry toluene (B28343) (to achieve a final concentration of ~0.5 mM) at room temperature, add triethylamine (B128534) (4.0 eq).

  • Activation: Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) to the solution and stir for 1 hour.

  • Cyclization: Dilute the reaction mixture with a large volume of dry toluene and add a solution of 4-(dimethylamino)pyridine (DMAP) (6.0 eq) in toluene dropwise over several hours using a syringe pump. The reaction is typically heated to 80-100 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NaHCO₃, and extract with an organic solvent.

Challenge 2: Poor Stereoselectivity in Glycosylation

Attaching the deoxysugars L-oleandrose and D-olivose with the correct anomeric configuration (α for oleandrose, β for olivose) can be challenging. The reactivity and steric environment of the acceptor hydroxyl groups on the macrolide play a crucial role.

IssuePotential CauseTroubleshooting Steps
Formation of anomeric mixtures (α/β) Non-participating protecting group at C2 of the glycosyl donor.1. Neighboring Group Participation: For β-glycosides (like D-olivose), use a participating protecting group (e.g., acetate, benzoate) at the C2 position of the glycosyl donor.2. Solvent Effects: For α-glycosides (like L-oleandrose), consider using etheral solvents which can favor the formation of the α-anomer.
Low yield of glycosylated product Steric hindrance at the acceptor site.1. Highly Reactive Donors: Employ more reactive glycosyl donors, such as trichloroacetimidates or thioglycosides with potent activators.2. Temperature Optimization: Carefully control the reaction temperature. Low temperatures often improve selectivity but may require longer reaction times.
Glycosyl donor decomposition Harsh activation conditions.1. Milder Activators: Use less aggressive activators (e.g., TMSOTf at low temperatures).2. Pre-activation Protocol: Consider a pre-activation protocol where the glycosyl donor is activated at low temperature before the addition of the aglycone acceptor.

Experimental Protocol: Schmidt Glycosylation (using a Trichloroacetimidate Donor)

This is a general and often effective method for glycosylation.

  • Preparation: Co-evaporate the glycosyl donor, the aglycone acceptor, and molecular sieves with dry toluene and then place under high vacuum for several hours.

  • Reaction Setup: Dissolve the donor and acceptor in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile, or a mixture thereof) under an inert atmosphere. Cool the reaction to the desired temperature (typically -40 to -78 °C).

  • Activation: Add a catalytic amount of a Lewis acid activator (e.g., TMSOTf, BF₃·OEt₂) dropwise.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine).

  • Work-up: Allow the mixture to warm to room temperature, filter through celite, and concentrate. Purify the residue by flash column chromatography.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glycosyl Donor, Aglycone, and Molecular Sieves react1 Dissolve in Dry Solvent under Inert Atmosphere prep1->react1 react2 Cool to Low Temperature (e.g., -78°C) react1->react2 react3 Add Lewis Acid Activator (e.g., TMSOTf) react2->react3 workup1 Quench with Base (e.g., Triethylamine) react3->workup1 workup2 Warm to Room Temperature and Filter workup1->workup2 workup3 Purify by Chromatography workup2->workup3

Caption: General workflow for a glycosylation reaction.

Quantitative Data Summary

The following table presents typical yield ranges for key transformations in the synthesis of complex macrolides like apoptolidin. These are for illustrative purposes and will vary based on the specific substrate and reaction conditions.

Reaction TypeReagentsTypical Yield RangeKey Considerations
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP30-60%High dilution is critical.
Stille Coupling Pd catalyst, Vinyl stannane, Vinyl iodide60-85%Purity of organometallic reagents is key.
Schmidt Glycosylation Glycosyl trichloroacetimidate, TMSOTf50-75%Anhydrous conditions are essential.
Horner-Wadsworth-Emmons Phosphonate, Base (e.g., KHMDS), Aldehyde70-90%Stereoselectivity depends on conditions.

This technical support center provides a foundational guide to the synthetic challenges of this compound. For more detailed experimental procedures and insights, it is highly recommended to consult the primary literature on the total synthesis of apoptolidin and other related macrolides.

Technical Support Center: Improving Isoapoptolidin Isolation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Isoapoptolidin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the yield of this complex macrolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source? A1: this compound is a ring-expanded macrolide and a natural isomer of Apoptolidin. Its primary source is the fermentation broth of the actinomycete Nocardiopsis sp.[1][2][3] Both compounds are often found together, complicating the isolation process.

Q2: What is the primary challenge in isolating pure this compound? A2: The main challenge is that Apoptolidin and this compound exist in an equilibrium in aqueous solutions.[1] This means they can convert into one another during extraction and purification, making it difficult to isolate pure this compound. They also tend to co-elute during standard chromatographic separation.[1]

Q3: What factors can degrade this compound or reduce its yield? A3: Like many macrolides, this compound is susceptible to degradation under certain conditions. Key factors include pH (especially acidic conditions), elevated temperatures, and exposure to light, which can cause further isomerization or degradation.[4][5][6] Prolonged storage in unsuitable solvents at ambient temperatures can also lead to loss of the compound.[1]

Q4: What is a realistic yield to expect for this compound? A4: The yield of natural products like this compound is often low and highly variable, depending on fermentation efficiency, extraction methods, and purification success.[7] Yields are typically in the range of milligrams per liter of fermentation broth. Due to the isomerization equilibrium with Apoptolidin, the final isolated yield of pure this compound is often lower than the total amount produced by the microorganism.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of this compound, structured by experimental stage.

Part 1: Fermentation & Initial Production

Problem: Low or no production of Apoptolidin/Isoapoptolidin in the fermentation broth.

Possible Cause Recommended Solution
Suboptimal Fermentation Conditions: Incorrect media composition, pH, temperature, or aeration.Systematically optimize fermentation parameters. Use statistical methods like a Box-Behnken design to screen for significant variables such as nitrogen sources (e.g., KNO3), medium volume, and agitation speed, which are known to affect metabolite production in Nocardiopsis sp.[8]
Poor Strain Performance: The Nocardiopsis sp. strain may have lost productivity over time.Re-streak the culture from a frozen stock or obtain a fresh culture. Ensure proper maintenance of the strain on a suitable medium like Bennett's agar.[2]
Incorrect Incubation Time: Harvesting the broth too early or too late.Perform a time-course study by harvesting and analyzing small aliquots of the fermentation broth every 24 hours (e.g., from day 4 to day 8) to determine the peak production time. A typical fermentation runs for 6 days at 30°C.[2]
Part 2: Extraction & Initial Cleanup

Problem: Low concentration of this compound in the crude extract.

Possible Cause Recommended Solution
Inefficient Extraction Solvent: The solvent is not effectively extracting the target macrolides from the aqueous broth.The standard protocol uses ethyl acetate (B1210297) for extraction from the aqueous layer after centrifugation.[2] Ensure vigorous shaking for at least one hour to maximize partitioning. Consider alternative polar solvents if yield remains low, but be aware this may also extract more impurities.
Emulsion Formation: A stable emulsion has formed during liquid-liquid extraction, trapping the compound.[9]To break the emulsion, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or centrifuge the mixture at low speed.[9] To prevent emulsions, use gentle swirling or rocking for mixing instead of vigorous shaking.[9]
Degradation During Solvent Removal: The compound is degrading due to excessive heat during evaporation.Remove the extraction solvent using a rotary evaporator at a low temperature (e.g., below 40°C). Macrolides can be heat-sensitive.[10]
Part 3: Chromatographic Purification

Problem: Poor separation of this compound from Apoptolidin.

Possible Cause Recommended Solution
Co-elution on Chromatography Column: The isomers have very similar polarity, causing them to elute together.[1]This is the most significant purification challenge. Use high-resolution flash column chromatography with a shallow solvent gradient. Monitor fractions meticulously with TLC or HPLC. Consider specialized or multi-step HPLC (both normal-phase and reverse-phase) to improve separation, though complete separation remains difficult.[1]
Isomerization on Column: The equilibrium between Apoptolidin and this compound is shifting during the purification process.Work at lower temperatures (e.g., run columns in a cold room) to slow the rate of isomerization. Avoid solvents that may catalyze the conversion; for instance, traces of acid or base in the solvent can be problematic. Apoptolidin is noted to be stable in chloroform/methylene chloride, while this compound is stable in methanol (B129727) at -20°C, suggesting solvent choice is critical.[1]
Compound Loss on Stationary Phase: Irreversible adsorption of the compound to the silica (B1680970) gel.If using silica gel, deactivation by adding a small percentage of a polar solvent (like triethylamine (B128534) for basic compounds or acetic acid for acidic ones) to the eluent might help, but this must be done cautiously as it can affect macrolide stability. Test this on a small scale first.

Experimental Protocols & Data

Protocol 1: Generalized Fermentation and Extraction

This protocol is a synthesized procedure based on published methods for producing and extracting Apoptolidin from Nocardiopsis sp.[2]

1. Seed Culture Preparation:

  • Inoculate spores of Nocardiopsis sp. into 5 mL of Seed Medium (e.g., 1% soluble starch, 1% molasses, 1% peptone, 1% beef extract, pH 7.2).

  • Incubate at 30°C with shaking for 4 days.

2. Production Fermentation:

  • Transfer the 5 mL seed culture into 50 mL of Production Medium (e.g., 2% glycerol, 1% molasses, 0.5% casamino acids, 0.1% peptone, 0.1% CaCO₃, pH 7.2) in a 250 mL flask.

  • Incubate at 30°C with shaking for 6 days.

3. Extraction:

  • Centrifuge the fermentation broth (e.g., at 3750 rpm) to separate the mycelia from the supernatant.

  • Extract the aqueous supernatant with an equal volume of ethyl acetate by shaking vigorously for 1 hour.

  • Separate the organic layer. Repeat the extraction on the aqueous layer two more times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure at a temperature below 40°C to yield the crude extract.

Table 1: Example Data for Fermentation Optimization

The following data is illustrative to demonstrate how results can be tabulated. Actual results will vary.

Parameter Condition A Condition B Condition C (Optimized)
Nitrogen Source Peptone (0.1%)Casamino Acids (0.5%)Yeast Extract (0.5%)
Carbon Source Glycerol (2%)Glucose (2%)Glycerol (2%)
Agitation Speed 150 rpm200 rpm180 rpm
Incubation Time 5 days6 days6 days
Relative Yield (%) 65%80%100%

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the isolation of this compound.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Key Challenge a Inoculation of Nocardiopsis sp. b Seed Culture (4 days, 30°C) a->b c Production Culture (6 days, 30°C) b->c d Centrifugation c->d Harvest Broth e Liquid-Liquid Extraction (Ethyl Acetate) d->e f Concentration (<40°C) e->f k Apoptolidin <=> this compound Equilibrium e->k g Flash Chromatography (Silica Gel) f->g Crude Extract h Fraction Collection & Analysis (TLC/HPLC) g->h i HPLC Purification (Normal/Reverse Phase) h->i j Pure this compound i->j i->k

A generalized workflow for this compound isolation.
Troubleshooting Logic for Low Yield

This diagram provides a logical path for diagnosing the cause of low final yield.

G start Low Final Yield of This compound q1 Analyze Crude Extract: Is Target Compound Present? start->q1 q2 Analyze Supernatant: Is Target Compound Present? q1->q2 Yes res1 Issue: Fermentation - Optimize media - Check strain health - Adjust incubation time q1->res1 No q3 Analyze Discarded Aqueous Phase: Compound Present? q2->q3 Yes res2 Issue: Initial Extraction - Inefficient solvent - Degradation during concentration - Compound still in mycelia q2->res2 No q4 Analyze All Fractions: Significant Compound Loss? q3->q4 No res3 Issue: L-L Partitioning - Wrong solvent polarity - Emulsion formation q3->res3 Yes res4 Issue: Purification - Irreversible adsorption - Co-elution / Isomerization - Degradation on column q4->res4 Yes

A decision tree for troubleshooting low yield issues.
Factors Affecting this compound Stability

This diagram illustrates the key factors that can impact the stability and integrity of this compound during the isolation process.

G center This compound Stability ph pH center->ph temp Temperature center->temp light Light Exposure center->light solvent Solvent Choice center->solvent time Storage / Process Time center->time ph_desc Acidic conditions promote degradation/hydrolysis ph->ph_desc temp_desc High temperatures accelerate degradation & isomerization temp->temp_desc light_desc Can induce isomerization to other forms (e.g., Apoptolidin G) light->light_desc solvent_desc Aqueous solutions promote equilibrium with Apoptolidin solvent->solvent_desc time_desc Longer times increase risk of degradation time->time_desc

Key physicochemical factors influencing stability.

References

Preventing the isomerization of Apoptolidin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apoptolidin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Apoptolidin in their experiments while minimizing the risk of isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with Apoptolidin?

A1: The primary stability concern is the isomerization of Apoptolidin A to its diastereomer, Apoptolidin G. This isomerization involves the inversion of the C2-C3 double bond from the naturally occurring (E)-configuration to the (Z)-configuration.[1] This change is primarily induced by exposure to light.

Q2: What is the impact of isomerization on the biological activity of Apoptolidin?

A2: Isomerization to Apoptolidin G results in a modest decrease in cytotoxic activity compared to Apoptolidin A. While still biologically active, the presence of the isomer can lead to variability and inaccurate quantification of the intended compound's effect in experimental assays.[1]

Q3: How can I detect the isomerization of Apoptolidin A?

A3: Isomerization can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Apoptolidin G has a different retention time in HPLC and distinct chemical shifts in NMR spectra compared to Apoptolidin A.[1] A noticeable sign of isomerization is a blue shift in the UV absorption maximum from 320 nm for Apoptolidin A to 278 nm for Apoptolidin G.[1]

Q4: What are the recommended storage conditions for Apoptolidin?

A4: To ensure long-term stability, solid Apoptolidin should be stored at -20°C or -80°C, protected from light, and kept in a tightly sealed container to prevent moisture absorption. For stock solutions, it is recommended to prepare aliquots in a suitable solvent and store them at -20°C for short-term use (up to one month) and -80°C for longer periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Isomerization of Apoptolidin A to Apoptolidin G.1. Minimize Light Exposure: Protect Apoptolidin, both in solid form and in solution, from direct light. Use amber vials or wrap containers in aluminum foil. Conduct experimental manipulations in a dimly lit environment or under yellow light. 2. Proper Storage: Ensure Apoptolidin is stored at the recommended temperature (-20°C or -80°C) and protected from moisture. 3. Fresh Solutions: Prepare Apoptolidin solutions fresh for each experiment whenever possible. If using stored stock solutions, use aliquots to avoid repeated warming of the entire stock.
Reduced potency of Apoptolidin Partial isomerization to the less active Apoptolidin G.1. Verify Compound Integrity: Before use, especially for critical experiments, verify the purity of your Apoptolidin sample using HPLC to check for the presence of the G isomer. 2. Follow Strict Handling Protocols: Adhere to the recommended protocols for handling and preparing Apoptolidin solutions to prevent isomerization.
Precipitation of Apoptolidin in aqueous buffers Apoptolidin is poorly soluble in aqueous solutions.1. Use a suitable organic solvent for stock solutions: Dissolve Apoptolidin in a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. 2. Dilute carefully: When preparing working solutions, add the stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent in the assay should be kept low and consistent across all experimental conditions.
Degradation of Apoptolidin in solution Exposure to extreme pH or high temperatures.1. Maintain Neutral pH: While specific pH stability data for Apoptolidin is limited, it is generally advisable to maintain solutions at a near-neutral pH (around 7.4) for biological experiments. Avoid highly acidic or alkaline conditions. 2. Control Temperature: Perform experiments at the required physiological temperature (e.g., 37°C) but avoid prolonged incubation at elevated temperatures. Store stock solutions at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of Apoptolidin A Stock Solution
  • Materials:

    • Apoptolidin A (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid Apoptolidin A to equilibrate to room temperature before opening to prevent condensation.

    • Under subdued light, weigh the required amount of Apoptolidin A.

    • Dissolve the solid in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Quantification of Apoptolidin A Isomerization by HPLC
  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and water is typically used. The exact gradient will need to be optimized for your specific column and system.

  • Procedure:

    • Prepare a standard solution of Apoptolidin A of known concentration.

    • Inject the standard solution into the HPLC system to determine the retention time of Apoptolidin A.

    • Inject the experimental sample of Apoptolidin A.

    • Monitor the chromatogram at the UV absorbance maximum of Apoptolidin A (around 320 nm).

    • The appearance of a new, earlier-eluting peak corresponding to Apoptolidin G indicates isomerization.

    • Quantify the percentage of the isomer by integrating the peak areas of both Apoptolidin A and Apoptolidin G.

Visualizations

Apoptolidin A Isomerization Workflow

Apoptolidin_A Apoptolidin A (E-isomer) Light_Exposure Light Exposure (e.g., UV, ambient light) Apoptolidin_A->Light_Exposure Apoptolidin_G Apoptolidin G (Z-isomer) Light_Exposure->Apoptolidin_G Reduced_Activity Reduced Cytotoxicity Apoptolidin_G->Reduced_Activity

Caption: Workflow of light-induced isomerization of Apoptolidin A.

Apoptolidin's Mechanism of Action: Intrinsic Apoptosis Pathway

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Apoptolidin Apoptolidin ATP_Synthase F0F1-ATPase (ATP Synthase) Apoptolidin->ATP_Synthase Inhibits MMP_Loss Loss of Mitochondrial Membrane Potential ATP_Synthase->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Apaf1 Apaf-1 Cytochrome_C->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

References

Technical Support Center: Optimizing Cell-Based Assays for Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoapoptolidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell-based assay conditions and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrolide compound and a stable isomer of Apoptolidin. It is known to selectively induce apoptosis in various cancer cell lines.[1] The primary mechanism of action involves the inhibition of the F0 subunit of mitochondrial ATP synthase. This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] Activated AMPK then triggers downstream signaling pathways that culminate in apoptosis.

Q2: In what solvents can I dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and dimethylformamide (DMF). For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound can vary significantly between different cell lines. While specific IC50 values for this compound are not widely published, related compounds have shown activity in the micromolar range. It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 0.1 µM) up to a higher concentration (e.g., 100 µM) to determine the optimal working concentration for your specific cell line and assay.

Q4: How stable is this compound in cell culture medium?

A4: The stability of macrolide compounds like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components.[3] It is advisable to prepare fresh dilutions of this compound in pre-warmed (37°C) cell culture medium for each experiment.[4] For long-term experiments, the potential for degradation should be considered, and media changes with freshly diluted compound may be necessary.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I prevent this?

Answer: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous-based cell culture media is a common issue. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final solution.[4]

Potential CauseRecommended Solution
High final DMSO concentration Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid both direct cytotoxicity and precipitation of the compound.[5]
Rapid dilution Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing the medium to prevent localized high concentrations.[4]
Low temperature of media Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease the solubility of the compound.[4]
Interaction with media components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound. Consider reducing the serum percentage or using a serum-free medium during the initial compound treatment if precipitation is a persistent issue.
Issue 2: High Variability in Cell Viability Assay Results

Question: I am seeing inconsistent results in my cell viability assays with this compound. What are the potential sources of this variability?

Answer: High variability in cell-based assays can arise from several factors, from initial cell handling to the final data acquisition.

Potential CauseRecommended Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.
Edge effects Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Inconsistent incubation times Adhere strictly to the planned incubation times for both compound treatment and assay reagent addition. Small variations can lead to significant differences in results.
Compound instability As mentioned in the FAQs, prepare fresh dilutions of this compound for each experiment. For longer incubation periods, consider replenishing the media with fresh compound.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of cell suspension, compound, and assay reagents.

Data Presentation

Due to the limited availability of published specific IC50 values for this compound, the following tables are provided as templates for presenting your experimental data. It is crucial to determine these values empirically for your cell lines of interest.

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma48[Your Data]
e.g., HCT116Colorectal Carcinoma48[Your Data]
e.g., A549Lung Carcinoma48[Your Data]
e.g., PC-3Prostate Adenocarcinoma48[Your Data]
e.g., HepG2Hepatocellular Carcinoma48[Your Data]

Table 2: Template for Apoptosis Induction by this compound

Cell LineConcentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., MCF-7[Your Data]24[Your Data][Your Data]
e.g., MCF-7[Your Data]48[Your Data][Your Data]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • 96-well flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for flow cytometry analysis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometry tubes

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

Materials:

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

Procedure:

  • Seed cells and treat with this compound as for the apoptosis assay.

  • Harvest and wash the cells once with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

Isoapoptolidin_Signaling_Pathway This compound Signaling Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (F0) This compound->ATP_Synthase Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Synthase->AMP_ATP_Ratio Leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits ULK1 ULK1 Activation AMPK->ULK1 Activates Apoptosis Apoptosis AMPK->Apoptosis Promotes mTOR->Apoptosis Suppresses Autophagy Autophagy ULK1->Autophagy

Caption: this compound-induced apoptosis signaling pathway.

Cell_Viability_Workflow Cell Viability Assay (MTT) Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells 1. Seed Cells (96-well plate) Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Prepare_Compound 3. Prepare this compound Dilutions Incubate_24h->Prepare_Compound Add_Compound 4. Add Compound to Cells Prepare_Compound->Add_Compound Incubate_Treatment 5. Incubate (24-72 hours) Add_Compound->Incubate_Treatment Add_MTT 6. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 7. Incubate (4 hours) Add_MTT->Incubate_MTT Add_DMSO 8. Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance 9. Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Apoptosis_Assay_Workflow Apoptosis Assay (Annexin V/PI) Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells 1. Seed Cells (6-well plate) Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells 4. Wash with PBS Harvest_Cells->Wash_Cells Resuspend 5. Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains 6. Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate 7. Incubate (15 min) Add_Stains->Incubate Add_Buffer 8. Add Binding Buffer Incubate->Add_Buffer Analyze 9. Analyze by Flow Cytometry Add_Buffer->Analyze

References

Troubleshooting inconsistent results in Isoapoptolidin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoapoptolidin-related experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful execution and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide compound that is an isomer of Apoptolidin (B62325). Apoptolidin is known to selectively induce apoptosis in various cancer cell lines.[1] The primary mechanism of action for the apoptolidin family is the inhibition of the mitochondrial F0F1-ATP synthase.[2][3][4] This inhibition disrupts mitochondrial function, leading to the initiation of the intrinsic apoptosis pathway. This process is characterized by the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3.[2][3]

Q2: I am seeing inconsistent cytotoxicity results with this compound. What could be the cause?

Inconsistent results can arise from several factors. A key consideration for this compound is its relationship with Apoptolidin. Apoptolidin can isomerize to this compound, and the two can exist in an equilibrium mixture. The stability of your this compound stock solution is therefore critical.

  • Compound Stability and Isomerization: Apoptolidin is known to isomerize to this compound. Depending on the solvent, pH, and temperature, the ratio of the two isomers can change over time, potentially altering the cytotoxic activity. It is crucial to handle and store the compound as recommended by the supplier.

  • Solvent and Storage: this compound is typically dissolved in a solvent like DMSO for in vitro experiments. Improper storage of the stock solution (e.g., at room temperature for extended periods, repeated freeze-thaw cycles) can lead to degradation or precipitation of the compound.

  • Cell Line Variability: Different cell lines exhibit varying sensitivity to cytotoxic agents due to differences in their genetic makeup, proliferation rate, and expression levels of apoptosis-related proteins.

  • Assay-Dependent Variability: The type of cytotoxicity or viability assay used (e.g., MTT, XTT, LDH release, or Annexin V staining) can yield different results as they measure different cellular parameters.

Q3: My caspase-3/7 activity is lower than expected after this compound treatment. What should I check?

Low caspase activity can be due to several experimental factors:

  • Timing of Assay: The activation of caspases is a transient event. You may be measuring too early or too late. It is recommended to perform a time-course experiment to determine the peak of caspase activation for your specific cell line and this compound concentration.

  • Suboptimal Compound Concentration: The concentration of this compound may be too low to induce a strong apoptotic response. A dose-response experiment is crucial to identify the optimal concentration.

  • Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Overly confluent or stressed cells may not respond consistently to apoptotic stimuli.

  • Lysis Buffer and Reagent Stability: Ensure the cell lysis buffer is fresh and contains the necessary components, such as DTT, which is crucial for caspase activity but is unstable in solution.

Q4: Can I use the same protocol for this compound across different cell lines?

While a general protocol can be a starting point, it is essential to optimize the conditions for each cell line. Factors such as the optimal seeding density, treatment duration, and effective concentration of this compound will likely vary.

Data Presentation

Due to the limited availability of published, directly comparable IC50 values for this compound across a wide range of cell lines, the following table is a representative example of how such data should be structured. Researchers should generate their own dose-response curves to determine the precise IC50 values for their cell lines of interest.

Table 1: Example of IC50 Values for Apoptolidin Family Compounds in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (nM)AssayReference
H292Human Lung CarcinomaApoptolidin DNanomolar rangeProliferation AssayFictional Data
MV-4-11Acute Myeloid LeukemiaApoptolidin A~10 nMCytotoxicity Assay[1]
K562Chronic Myelogenous LeukemiaApoptolidin A~50 nMCytotoxicity Assay[1]
JurkatT-cell LeukemiaApoptolidin A>100 nMCytotoxicity AssayFictional Data

Note: This table includes hypothetical and literature-derived data for illustrative purposes. The activity of this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments to assess apoptosis induced by this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the predetermined optimal time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent (e.g., Trypsin-EDTA, but be mindful that EDTA can interfere with Annexin V binding, which is calcium-dependent).[5]

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G This compound-Induced Intrinsic Apoptosis Pathway This compound This compound F0F1_ATPase F0F1-ATP Synthase This compound->F0F1_ATPase Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases F0F1_ATPase->Mitochondrion Located in Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway initiated by this compound.

Experimental Workflow for Troubleshooting Inconsistent IC50 Values

G Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Compound Check Compound Integrity Start->Check_Compound Check_Cells Verify Cell Health & Density Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay New_Stock Prepare Fresh Stock Solution of this compound Check_Compound->New_Stock Dose_Response Optimize Seeding Density & Repeat Dose-Response Check_Cells->Dose_Response Time_Course Perform Time-Course Experiment (24, 48, 72h) Check_Assay->Time_Course Alternative_Assay Use an Orthogonal Assay (e.g., Caspase Glo, Annexin V) Check_Assay->Alternative_Assay Consistent_Results Consistent Results New_Stock->Consistent_Results Time_Course->Consistent_Results Dose_Response->Consistent_Results Alternative_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

References

Stability of Isoapoptolidin in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of Isoapoptolidin (B15209) in various solvent systems. The following question-and-answer format directly addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended solvents for dissolving this compound and what is its general solubility?

Troubleshooting Tip: If you experience difficulty dissolving this compound, gentle warming or sonication may aid in dissolution. However, be cautious with elevated temperatures as this may promote degradation. It is always recommended to prepare fresh solutions for sensitive experiments.

Q2: What is the primary stability concern when working with this compound?

A2: The most significant stability concern for this compound is its isomerization to Apoptolidin (B62325). This conversion is particularly sensitive to basic conditions. It has been demonstrated that treatment of Apoptolidin with methanolic triethylamine (B128534) (a weak base) leads to an equilibrium mixture of this compound and Apoptolidin in a 1.4:1 ratio.[2][3] This suggests that even mildly basic conditions in your solvent system or experimental setup could lead to the formation of Apoptolidin, impacting the purity of your sample and potentially the reproducibility of your results.

Signaling Pathway of this compound Isomerization

G This compound This compound Equilibrium 1.4 : 1 Equilibrium This compound->Equilibrium Isomerization (e.g., weak base) Apoptolidin Apoptolidin Equilibrium->Apoptolidin

Caption: Isomerization equilibrium between this compound and Apoptolidin.

Q3: How should I store this compound solutions to minimize degradation?

A3: For maximum stability, this compound should be stored as a solid at -20°C.[1] If you need to store solutions, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When preparing solutions, use anhydrous solvents to minimize the risk of hydrolysis.

Q4: I suspect my this compound sample has degraded. How can I check for degradation products?

A4: The presence of degradation products, primarily Apoptolidin, can be assessed using high-performance liquid chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its isomers and other potential degradation products. The appearance of new peaks or a change in the peak area ratio of this compound over time would indicate degradation.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a qualitative summary based on available information and general knowledge of macrolide stability.

Solvent SystemKnown Stability BehaviorPotential Degradation Pathways
DMSO Generally suitable for short-term storage of stock solutions at low temperatures.Isomerization to Apoptolidin, Solvolysis (long-term).
Ethanol Soluble; stability may be lower than in DMSO. Potential for reactions with acidic or basic impurities.Isomerization, Solvolysis.
Methanol Soluble; similar stability profile to ethanol.Isomerization, Solvolysis.
DMF Soluble; should be used with caution as it can contain basic impurities that may accelerate isomerization.Isomerization, Solvolysis.
Aqueous Buffers Stability is expected to be highly pH-dependent. Avoid basic pH to minimize isomerization to Apoptolidin.Isomerization, Hydrolysis.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent over time.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep Prepare this compound Solution (t=0) aliq Aliquot into Vials prep->aliq store Store at Desired Temperature(s) aliq->store withdraw Withdraw Aliquots at t=x store->withdraw analyze Analyze by Stability-Indicating HPLC Method withdraw->analyze eval Compare Chromatograms (t=0 vs t=x) analyze->eval quant Quantify Degradation eval->quant

Caption: Workflow for assessing the stability of this compound.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, HPLC-grade)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Appropriate mobile phase (e.g., acetonitrile/water gradient)

  • Incubator or temperature-controlled chamber

  • Autosampler vials

Procedure:

  • Initial Sample Preparation (t=0):

    • Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Immediately analyze a portion of this solution by HPLC to obtain the initial chromatogram and peak area of this compound. This serves as the t=0 reference.

  • Sample Storage:

    • Aliquot the remaining solution into several sealed vials to avoid solvent evaporation.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light if photostability is also being assessed.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from storage.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by the same HPLC method used for the t=0 sample.

  • Data Analysis:

    • Compare the chromatograms from each time point to the t=0 chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following conditions are based on general guidelines for macrolide antibiotics.

1. Acidic Hydrolysis:

  • Dissolve this compound in a small amount of a co-solvent (e.g., methanol) and dilute with 0.1 M HCl.

  • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Neutralize the solution before HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in a co-solvent and dilute with 0.1 M NaOH.

  • Incubate at room temperature for a shorter period (e.g., 2-4 hours) due to expected higher reactivity.

  • Neutralize the solution before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature for a specified period (e.g., 24 hours).

  • Analyze by HPLC.

4. Thermal Degradation:

  • Store solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.

5. Photostability:

  • Expose a solution of this compound (and a solid sample) to a controlled light source (e.g., a photostability chamber with UV and visible light).

  • Keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples by HPLC after a defined exposure period.

By following these guidelines and protocols, researchers can better understand and control the stability of this compound in their experimental setups, leading to more reliable and reproducible results.

References

How to handle and store Isoapoptolidin to maintain its integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of Isoapoptolidin to ensure its integrity and performance in research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide natural product that is an isomer of Apoptolidin. It is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines. Its primary mechanism of action is the inhibition of the F1 subcomplex of mitochondrial ATP synthase. This inhibition leads to a decrease in cellular ATP levels, which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.

Q2: What are the recommended storage conditions for this compound?

For Lyophilized Powder:

  • Temperature: Store at -20°C for long-term storage.

  • Light: Protect from light.

  • Moisture: Store in a tightly sealed container to prevent moisture absorption.

For Stock Solutions:

  • Temperature: Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Solvent: Prepare stock solutions in high-quality, anhydrous solvents such as DMSO, ethanol, methanol, or DMF.[1]

Q3: How should I prepare a stock solution of this compound?

Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Warm the Vial: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the Required Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is 1129.37 g/mol .

    • Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

  • Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the vial.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials. Store at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Possible Cause Troubleshooting Step
Degradation of this compound - Ensure the compound has been stored correctly at -20°C and protected from light and moisture.- Prepare fresh stock solutions. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.- Prepare working solutions fresh for each experiment from a frozen stock.
Incorrect Concentration - Verify calculations for stock and working solution concentrations.- Use calibrated pipettes for accurate liquid handling.
Cell Line Sensitivity - Confirm that the cell line used is sensitive to mitochondrial inhibitors. Some cell lines may be more reliant on glycolysis and less sensitive to ATP synthase inhibition.- Perform a dose-response curve to determine the optimal concentration for your specific cell line.
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. A final concentration of <0.1% is generally recommended.

Issue 2: Poor Solubility of this compound

Possible Cause Troubleshooting Step
Incorrect Solvent - this compound is soluble in DMSO, ethanol, methanol, and DMF.[1] Ensure you are using one of these recommended solvents.- For aqueous working solutions, ensure the final concentration of the organic solvent is sufficient to maintain solubility.
Precipitation in Aqueous Media - When diluting the stock solution into aqueous buffers or cell culture media, add the stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion.- Consider using a surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.05%) in the final working solution to improve solubility, but first verify its compatibility with your experimental system.
Low Temperature of Aqueous Solution - Ensure the aqueous buffer or media is at room temperature or 37°C before adding the this compound stock solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Light/Moisture Duration
Lyophilized Powder-20°CProtect from light and moistureLong-term
Stock Solution (in anhydrous DMSO)-20°C or -80°CProtect from lightLong-term (avoid freeze-thaw)
Working Solution (in aqueous buffer)2-8°CProtect from lightShort-term (prepare fresh)

Table 2: Solubility of this compound

Solvent Solubility
Dimethyl sulfoxide (B87167) (DMSO)Soluble
EthanolSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
WaterSparingly soluble

Experimental Protocols

Protocol: Cell Viability Assay using MTT

This protocol describes a general method to assess the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete growth medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dilution Prepare Serial Dilutions in Cell Culture Medium stock_prep->dilution treatment Treat Cells with This compound Dilutions dilution->treatment seed_cells Seed Cells in 96-well Plate seed_cells->treatment incubation Incubate for Desired Time treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan Crystals with DMSO mtt_add->formazan read_plate Read Absorbance at 570 nm formazan->read_plate analyze Calculate Cell Viability and IC50 read_plate->analyze

Caption: Experimental workflow for a cell viability assay.

signaling_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria enters ATP_Synthase ATP Synthase (F1) This compound->ATP_Synthase inhibits Mitochondria->ATP_Synthase ATP ATP Production ATP_Synthase->ATP decreases AMPK AMPK Activation ATP->AMPK activates Apoptosis Apoptosis AMPK->Apoptosis induces

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Isoapoptolidin and Apoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Isoapoptolidin and its isomer, Apoptolidin. Both are macrolide natural products that have garnered interest for their potent and selective cytotoxic effects against transformed cells. This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes the underlying molecular mechanisms.

Executive Summary

Apoptolidin and this compound are potent inhibitors of mitochondrial F0F1-ATP synthase, a critical enzyme for cellular energy production. This inhibition ultimately leads to the induction of apoptosis, particularly in cancer cells that are highly dependent on oxidative phosphorylation. While both compounds share the same molecular target, their bioactivities exhibit notable differences depending on the experimental context.

In cell-free enzymatic assays, Apoptolidin is a significantly more potent inhibitor of F0F1-ATPase than this compound . However, in cell-based antiproliferative assays, their activities are comparable. This discrepancy is attributed to the facile equilibration between the two isomers under physiological conditions.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data comparing the bioactivity of Apoptolidin and this compound.

CompoundF0F1-ATPase Inhibition IC50 (µM)[1]Antiproliferative Activity GI50 (nM)[1]
Apoptolidin 0.76.5
This compound 179.0
  • IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the activity of the F0F1-ATPase enzyme by 50% in a cell-free assay using isolated yeast mitochondria.[1]

  • GI50 (Half-maximal growth inhibition): The concentration of the compound required to inhibit the proliferation of E1A-transformed rat fibroblast cells (Ad12-3Y1) by 50%.[1]

Mechanism of Action: Inhibition of F0F1-ATP Synthase and Downstream Signaling

Both Apoptolidin and this compound exert their cytotoxic effects by targeting the F1 subcomplex of the mitochondrial F0F1-ATP synthase.[2][3] This enzyme is responsible for the synthesis of ATP through oxidative phosphorylation. Inhibition of ATP synthase disrupts the cellular energy supply, leading to an increase in the AMP/ATP ratio. This metabolic stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK, in turn, initiates downstream signaling cascades that promote catabolic processes and inhibit anabolic processes, ultimately leading to cell cycle arrest and apoptosis.

G cluster_0 Mitochondrion cluster_1 Cytosol Apoptolidin Apoptolidin F0F1_ATPase F0F1-ATP Synthase Apoptolidin->F0F1_ATPase Inhibits This compound This compound This compound->F0F1_ATPase Inhibits ATP_Synth ATP Synthesis F0F1_ATPase->ATP_Synth Catalyzes ATP_Dec Decreased ATP ATP_Synth->ATP_Dec AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Dec->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Apoptosis Apoptosis AMPK->Apoptosis Induces

Figure 1. Signaling pathway of Apoptolidin and this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

F0F1-ATPase Inhibition Assay

This cell-free assay measures the ability of a compound to inhibit the ATP hydrolysis activity of F0F1-ATPase isolated from yeast mitochondria.

Experimental Workflow:

References

Unraveling the Apoptotic Machinery: A Comparative Guide to Isoapoptolidin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isoapoptolidin's validated mechanism of action with other apoptosis-inducing agents. We delve into the experimental data that substantiates its primary cellular target and downstream signaling cascades, offering a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

This compound (B15209), a naturally occurring macrolide, demonstrates potent pro-apoptotic activity in cancer cells. Its mechanism of action is primarily attributed to the direct inhibition of the F1 subcomplex of mitochondrial ATP synthase. This targeted disruption of cellular energy homeostasis triggers a cascade of signaling events, culminating in the activation of the intrinsic apoptotic pathway. This guide will compare this mechanism with other apoptosis inducers, present the supporting experimental data, and provide detailed protocols for key validation assays.

Validated Mechanism of Action of this compound

This compound belongs to the apoptolidin (B62325) family of glycomacrolides.[1] Extensive research on this family has identified the F1 subcomplex of mitochondrial ATP synthase as their direct molecular target.[2][3]

Key Mechanistic Steps:

  • Direct Inhibition of Mitochondrial ATP Synthase: this compound binds to the F1 subcomplex of ATP synthase, inhibiting its enzymatic activity.[2] This leads to a decrease in ATP production and a subsequent increase in the cellular ADP/ATP ratio.[2]

  • Activation of AMPK Signaling: The rise in the ADP/ATP ratio activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[2]

  • Modulation of the mTOR Pathway: Activated AMPK is a known negative regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central controller of cell growth and proliferation.[4] Apoptolidin A has been shown to suppress the phosphorylation of S6 ribosomal protein, a downstream effector of mTORC1, indicating an inhibition of this pathway.[2]

  • Induction of Intrinsic Apoptosis: The disruption of mitochondrial function and the subsequent signaling events lead to the activation of the intrinsic apoptotic pathway. This is supported by findings that apoptolidin-induced cell death is dependent on caspase-9, a key initiator caspase in this pathway.[5]

Signaling Pathway Diagram:

Isoapoptolidin_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion This compound This compound ATP_Synthase ATP Synthase (F1 subcomplex) This compound->ATP_Synthase Inhibits ATP ATP ATP_Synthase->ATP Produces ADP ADP Caspase9 Caspase-9 ATP_Synthase->Caspase9 Activates ATP->ADP AMPK AMPK ADP->AMPK Activates Apoptosis Apoptosis Caspase9->Apoptosis mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6 S6 Phosphorylation mTORC1->S6 Promotes

Caption: this compound's mechanism of action.

Comparison with Other Apoptosis Inducers

To contextualize the efficacy of this compound, it is essential to compare its mechanism and potency with other known apoptosis-inducing agents.

CompoundPrimary TargetDownstream PathwayReported IC50 Range
This compound (family) Mitochondrial ATP Synthase (F1)[2][3]AMPK activation, mTORC1 inhibition[2]Nanomolar (for Apoptolidin D)[6]
Oligomycin A Mitochondrial ATP Synthase (F0)[5]Similar to Apoptolidin familyMicromolar[5]
Etoposide Topoisomerase II[7]DNA Damage ResponseMicromolar[7]
Staurosporine Broad-spectrum kinase inhibitorMultiple pathwaysNanomolar to Micromolar
Isoalantolactone Multiple targets including STAT3[8]ROS generation, JNK activation, STAT3 inhibition[6][8]Micromolar[6]

Key Distinctions:

  • Target Specificity: Unlike broad-spectrum agents like Staurosporine or DNA damaging agents like Etoposide, this compound exhibits high specificity for mitochondrial ATP synthase. This targeted approach may offer a more favorable therapeutic window.

  • Mechanism vs. Oligomycin A: While both this compound and Oligomycin A target ATP synthase, they bind to different subunits (F1 vs. F0, respectively), which may account for subtle differences in their biological activities.[2][5]

  • Alternative Pathways: While the primary validated pathway for this compound involves ATP synthase, it is plausible that other mechanisms, such as the STAT3 inhibition observed with Isoalantolactone, could play a secondary role, warranting further investigation.[8]

Detailed Experimental Protocols

The validation of this compound's mechanism of action relies on a series of well-established experimental protocols.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., H292 human lung carcinoma cells) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control for 24-48 hours. Include a positive control such as Etoposide (e.g., 10 µM).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Experimental Workflow Diagram:

Apoptosis_Assay_Workflow Start Seed Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Adherent & Floating Cells Treatment->Harvest Wash1 Wash with PBS Harvest->Wash1 Resuspend Resuspend in Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analysis Flow Cytometry Analysis Incubate->Analysis End Quantify Apoptosis Analysis->End

Caption: Annexin V/PI apoptosis assay workflow.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, phospho-S6, total S6, Caspase-9, Cleaved Caspase-9, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ATP Synthase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of ATP synthase.

Principle: The activity of the F1F0-ATPase can be measured by quantifying the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from untreated cancer cells using differential centrifugation.

  • ATPase Assay:

    • Prepare a reaction buffer containing isolated mitochondria, apyrase (to inhibit other ATPases), and the desired concentration of this compound or a control.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric assay (e.g., Malachite Green assay).

  • Data Analysis: Calculate the specific activity of ATP synthase and determine the inhibitory effect of this compound.

Conclusion

The validation of this compound's mechanism of action points to a highly specific and potent method of inducing apoptosis in cancer cells through the inhibition of mitochondrial ATP synthase and subsequent activation of the AMPK signaling pathway. This targeted approach distinguishes it from many other apoptosis inducers and highlights its potential as a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify these findings and explore the full therapeutic potential of this compound.

References

Cross-Validation of Experimental Results for Isoapoptolidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Table 1: Comparative Activity of Apoptolidin and Isoapoptolidin
CompoundAssayTargetResultFold Difference (Potency)
ApoptolidinF0F1-ATPase InhibitionMitochondrial F0F1-ATPaseIC50 = 0.7 µM1x
This compoundF0F1-ATPase InhibitionMitochondrial F0F1-ATPaseIC50 > 17 µM>24x less potent
ApoptolidinCell ProliferationAd12-3Y1 cellsGI50 = 6.5 nM-
This compoundCell ProliferationNot Available--
Table 2: Cytotoxic Activity of Common Apoptosis Inducers
CompoundCancer Cell LineAssayIC50 / GI50
DoxorubicinRKO (Colon Carcinoma)SRB0.13 µM
DoxorubicinHCT116 (Colon Carcinoma)SRB0.11 µM
DoxorubicinSW480 (Colon Carcinoma)SRB0.23 µM
StaurosporineJurkat (T-cell leukemia)Not Specified~1 µg/mL (induces apoptosis)

Mechanism of Action: The Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. It is executed through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that orchestrate the dismantling of the cell.

  • Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This binding event leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases, such as caspase-8.

  • Intrinsic Pathway: Triggered by intracellular stress signals like DNA damage or growth factor withdrawal. This leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

  • Execution Phase: Activated initiator caspases (caspase-8 and -9) then cleave and activate executioner caspases, primarily caspase-3, which carry out the widespread cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Extrinsic_Stimuli Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Stimuli->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Intrinsic_Stimuli Intracellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: The Intrinsic and Extrinsic Apoptosis Signaling Pathways.

Experimental Protocols

F0F1-ATPase Inhibition Assay

This cell-free assay measures the ability of a compound to inhibit the activity of the mitochondrial F0F1-ATPase enzyme.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., yeast or bovine heart) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and ATP.

  • ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured spectrophotometrically by coupling the production of ADP to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions. The decrease in NADH absorbance at 340 nm is monitored over time.

  • Inhibitor Addition: The assay is performed in the presence of varying concentrations of the test compound (e.g., Apoptolidin or this compound).

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

Start Isolate Mitochondria Prepare_Reaction Prepare Reaction Mixture (Buffer, ATP, Coupling Enzymes) Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., this compound) Prepare_Reaction->Add_Inhibitor Measure_Activity Measure NADH Absorbance (340 nm) Add_Inhibitor->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50

Caption: Experimental Workflow for the F0F1-ATPase Inhibition Assay.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content. It is a common method for assessing cytotoxicity and cell proliferation.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C.

  • Staining: Wash the plates to remove the TCA and then stain the fixed cells with SRB solution.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Read the absorbance of the solubilized dye on a microplate reader at a wavelength of 510-570 nm.

  • Data Analysis: Calculate the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Lyse the treated and control cells to release their intracellular contents.

  • Substrate Addition: Add a caspase-3-specific substrate that is conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AMC).

  • Incubation: Incubate the reaction mixture to allow caspase-3 to cleave the substrate.

  • Detection: Measure the absorbance of the released chromophore or the fluorescence of the released fluorophore using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity in treated cells compared to control cells.

Cell_Culture Cell Culture with Test Compound SRB_Assay SRB Assay (Cytotoxicity) Cell_Culture->SRB_Assay AnnexinV_Assay Annexin V/PI Staining (Apoptosis Detection) Cell_Culture->AnnexinV_Assay Caspase_Assay Caspase-3 Activity Assay (Apoptosis Execution) Cell_Culture->Caspase_Assay Plate_Reader Microplate Reader Analysis SRB_Assay->Plate_Reader Flow_Cytometry Flow Cytometry Analysis AnnexinV_Assay->Flow_Cytometry Caspase_Assay->Plate_Reader Data_Analysis Data Analysis (GI50, % Apoptosis, Fold-change) Flow_Cytometry->Data_Analysis Plate_Reader->Data_Analysis

Caption: General Workflow for In Vitro Apoptosis Assays.

A Comparative Analysis of Isoapoptolidin and Other Prominent Apoptosis-Inducing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, natural products that induce apoptosis, or programmed cell death, represent a cornerstone of drug discovery. This guide provides a comprehensive comparison of isoapoptolidin (B15209) with other well-established apoptosis-inducing natural products, offering a detailed examination of their mechanisms, cytotoxic efficacy, and the experimental protocols used for their evaluation.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected natural products across various cancer cell lines. These values, presented in micromolar (µM) or nanomolar (nM) concentrations, are critical for assessing the cytotoxic potency of these compounds. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, exposure times, and assay methods.

CompoundTarget/Mechanism of ActionCancer Cell LineIC50 Value
This compound Mitochondrial F0F1-ATPase InhibitionVarious>10-fold higher than Apoptolidin (B62325) A[1]
Apoptolidin A Mitochondrial F0F1-ATPase InhibitionH292 (Lung Carcinoma)Nanomolar range[2]
Paclitaxel Microtubule StabilizationMCF-7 (Breast)3.5 µM[3]
MDA-MB-231 (Breast)0.3 µM[3]
SK-BR-3 (Breast)4 µM[3]
BT-474 (Breast)19 nM[3]
Ovarian Carcinoma (Various)0.4 - 3.4 nM[4]
Vincristine (B1662923) Microtubule DestabilizationMCF-7 (Breast)7.371 nM[5]
VCR/MCF7 (Resistant Breast)10,574 nM[5]
UKF-NB-3 (Neuroblastoma)Varies[6]
Doxorubicin Topoisomerase II Inhibition, DNA IntercalationHepG2 (Liver)12.2 µM[7]
Huh7 (Liver)> 20 µM[7]
BFTC-905 (Bladder)2.3 µM[7]
HeLa (Cervical)2.9 µM[7]
MCF-7 (Breast)2.5 µM[7]
Etoposide (B1684455) Topoisomerase II InhibitionA549 (Lung)3.49 µM (72h)[8]
MCF-7 (Breast)150 µM (24h)[9]
SCLC (Small Cell Lung Cancer)0.242 - 319 µM[10]
Camptothecin (B557342) Topoisomerase I InhibitionHT29 (Colon)37 nM[11]
LOX (Melanoma)37 nM[11]
SKOV3 (Ovarian)48 nM[11]
MDA-MB-157 (Breast)7 nM[12]
Betulinic Acid Mitochondrial Pathway InductionMelanoma (518A2)1.5 - 1.6 µg/mL[13]
Ovarian Cancer (A2780)1.8 - 4.5 µg/mL[13]
Lung Cancer (A549)1.5 - 4.2 µg/mL[13]
Pancreatic Carcinoma (181P)3.13 - 7.96 µM[14]
Curcumin Multiple Targets (NF-κB, ROS, etc.)T47D (Breast, ER+)2.07 µM[15]
MCF-7 (Breast, ER+)1.32 µM[15]
MDA-MB-231 (Breast, ER-)11.32 µM[15]
Hela (Cervical)8.6 µM[16]
HepG2 (Liver)14.5 µM[16]

Mechanisms of Action and Signaling Pathways

The induction of apoptosis is a complex process involving distinct signaling cascades. The natural products discussed herein employ diverse mechanisms to trigger this cellular self-destruction.

This compound and Apoptolidin A

This compound is a ring-expanded isomer of apoptolidin A. Apoptolidin A selectively induces apoptosis by targeting and inhibiting mitochondrial F0F1-ATPase, a critical enzyme in cellular energy production. This inhibition disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation. Research indicates that this compound is over 10-fold less active in inhibiting F0F1-ATPase compared to apoptolidin A, suggesting significantly lower cytotoxic potency.[1]

cluster_Mitochondrion Mitochondrion F0F1_ATPase F0F1-ATPase Cytochrome_c Cytochrome c Apoptolidin_A Apoptolidin A Apoptolidin_A->F0F1_ATPase Inhibits This compound This compound This compound->F0F1_ATPase Weakly Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Effector_Caspases Effector Caspases (e.g., Caspase-3) Apoptosome->Effector_Caspases Activates Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Apoptolidin A and this compound signaling pathway.

Other Apoptosis-Inducing Natural Products

The comparative compounds utilize a range of mechanisms:

  • Paclitaxel and Vincristine: These are anti-mitotic agents that interfere with microtubule dynamics. Paclitaxel stabilizes microtubules, while vincristine prevents their polymerization. Both actions lead to mitotic arrest and subsequent apoptosis.

  • Doxorubicin and Etoposide: These are topoisomerase II inhibitors. They form a stable complex with the enzyme and DNA, leading to double-strand breaks that trigger the apoptotic cascade.

  • Camptothecin: This alkaloid specifically inhibits topoisomerase I, causing single-strand DNA breaks that, upon collision with the replication fork, are converted to lethal double-strand breaks, initiating apoptosis.

  • Betulinic Acid: This pentacyclic triterpenoid (B12794562) primarily induces apoptosis through the intrinsic (mitochondrial) pathway by directly affecting the mitochondrial membrane, leading to the release of cytochrome c.

  • Curcumin: The active component of turmeric, curcumin, has a pleiotropic mechanism of action, affecting multiple signaling pathways. It can induce apoptosis by generating reactive oxygen species (ROS), inhibiting the anti-apoptotic NF-κB pathway, and modulating the expression of Bcl-2 family proteins.

cluster_Mechanisms Mechanisms of Apoptosis Induction Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Vincristine Vincristine Vincristine->Microtubules Destabilizes Doxorubicin Doxorubicin Topo_II Topoisomerase II Doxorubicin->Topo_II Inhibits Etoposide Etoposide Etoposide->Topo_II Inhibits Camptothecin Camptothecin Topo_I Topoisomerase I Camptothecin->Topo_I Inhibits Betulinic_Acid Betulinic Acid Mitochondria Mitochondria Betulinic_Acid->Mitochondria Acts on Curcumin Curcumin Multiple_Pathways Multiple Pathways (NF-κB, ROS, etc.) Curcumin->Multiple_Pathways Apoptosis Apoptosis Microtubules->Apoptosis Topo_II->Apoptosis Topo_I->Apoptosis Mitochondria->Apoptosis Multiple_Pathways->Apoptosis

Caption: Diverse mechanisms of apoptosis-inducing natural products.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of apoptosis-inducing compounds. Below are detailed protocols for key experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

start Seed Cells in 96-well plate treat Treat with Compound start->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate 4h add_mtt->incubate solubilize Add DMSO incubate->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Collect both adherent and floating cells after treatment.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathways, such as the Bcl-2 family proteins (Bax, Bcl-2) and caspases (e.g., cleaved caspase-3).

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Structure-Activity Relationship of the Apoptolidin Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Apoptolidin family of macrolides has garnered significant interest in the scientific community for their potent and selective cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this family, focusing on their mechanism of action, biological activity, and the experimental methodologies used for their evaluation.

Mechanism of Action: Inhibition of Mitochondrial F0F1-ATPase and Induction of Intrinsic Apoptosis

Apoptolidin and its analogues exert their cytotoxic effects by targeting the mitochondrial F0F1-ATPase (ATP synthase), a crucial enzyme for cellular energy production.[1][2][3] Inhibition of this enzyme leads to a depletion of cellular ATP, triggering the intrinsic pathway of apoptosis.[3][4] Recent studies utilizing photoaffinity probes have precisely identified the F1 subcomplex of ATP synthase as the direct binding target of Apoptolidin A.

The apoptotic cascade initiated by Apoptolidin is dependent on the activation of caspase-9 and can be suppressed by the anti-apoptotic protein Bcl-2.[3] This confirms the involvement of the mitochondrial-mediated pathway, which is a key regulator of programmed cell death.

Comparative Biological Activity of Apoptolidin Analogues

Structure-activity relationship studies have revealed critical insights into the pharmacophore of the Apoptolidin family. Modifications to the macrolide core and the pendant carbohydrate moieties have profound effects on both F0F1-ATPase inhibition and cellular cytotoxicity. A comparative summary of the biological activities of Apoptolidin A and several of its analogues is presented below.

Compound/AnalogueModificationAntiproliferative Activity (GI50, µM) in Ad12-3Y1 cellsF0F1-ATPase Inhibition (IC50, µM)
Apoptolidin A -0.00650.7
Analogue 2 C2′-OBz0.00360.3
Analogue 3 C4′′′-OAc, C23-OAc0.00950.4
Analogue 4 C4′′′-OAc0.00980.8
Analogue 5 C16-OAc0.0560.8
Analogue 6 C3′-OAc0.00270.4
Analogue 7 C20-OAc0.0111.1
Analogue 8 C20-OMe0.0122.8
Analogue 9 C21-OMe0.0162.3
iso-Apoptolidin Isomerization0.009-
Apoptolidinone Aglycone (no sugars)>12190
Diels-Alder Adduct Modification of macrolide3.22.3
Oligomycin -0.0020.1

Key SAR Observations:

  • Glycosylation is Crucial for Cytotoxicity: The aglycone, Apoptolidinone, is essentially inactive, demonstrating the critical role of the carbohydrate moieties for potent cytotoxic effects.

  • Modifications to Sugars are Tolerated: Acylation of hydroxyl groups on the sugar residues (e.g., Analogue 2, 3, 4, 6) generally retains or slightly improves antiproliferative activity.

  • Macrolide Modifications Impact Activity: Alterations to the macrolide ring, such as at the C16, C20, and C21 positions, can modulate both cytotoxicity and ATPase inhibition.

  • Discrepancy between Cellular and Enzymatic Activity: For some analogues, there is a notable difference between their potent antiproliferative activity and their comparatively weaker inhibition of isolated F0F1-ATPase. This suggests that other factors, such as cellular uptake, metabolism, or engagement with other cellular components, may contribute to their overall biological effect.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of Apoptolidin analogues. Below are summaries of key experimental protocols.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the Apoptolidin analogues for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

F0F1-ATPase Inhibition Assay

This spectrophotometric assay measures the hydrolytic activity of the F0F1-ATPase enzyme.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source, such as yeast or bovine heart, through differential centrifugation.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing buffer (e.g., Tris-HCl), MgCl2, KCl, and an ATP regenerating system (pyruvate kinase and lactate (B86563) dehydrogenase) and NADH.

  • Enzyme and Inhibitor Incubation: Add the isolated mitochondria and the Apoptolidin analogue to the reaction mixture and incubate.

  • Initiation of Reaction: Start the reaction by adding ATP. The hydrolysis of ATP to ADP by F0F1-ATPase is coupled to the oxidation of NADH to NAD+ by the regenerating system.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC50 or Ki value for the inhibitor by measuring the enzyme activity at various inhibitor concentrations.

Caspase-9 Activity Assay

This colorimetric assay detects the activation of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.

  • Cell Lysis: Treat cells with the Apoptolidin analogue to induce apoptosis. Lyse the cells to release the cytosolic contents.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-9 substrate, LEHD-pNA (leucine-glutamic acid-histidine-aspartic acid-p-nitroanilide).

  • Incubation: Incubate the plate at 37°C. Activated caspase-9 in the lysate will cleave the substrate, releasing the chromophore p-nitroanilide (pNA).

  • Absorbance Measurement: Measure the absorbance of the yellow pNA at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is directly proportional to the caspase-9 activity.

Visualizing the Mechanism and Workflow

To better understand the processes involved in the action of the Apoptolidin family, the following diagrams illustrate the signaling pathway and a general experimental workflow.

Apoptolidin_Signaling_Pathway Apoptolidin-Induced Intrinsic Apoptosis Pathway Apoptolidin Apoptolidin F0F1_ATPase F0F1-ATPase (F1 subcomplex) Apoptolidin->F0F1_ATPase inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion ATP_depletion->Mitochondrion stress Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activation Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 cleavage & activation Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis execution

Caption: Apoptolidin-Induced Intrinsic Apoptosis Pathway.

Experimental_Workflow General Workflow for Apoptolidin Analogue Evaluation cluster_synthesis Analogue Generation cluster_assays Biological Evaluation cluster_analysis Data Analysis Analogue_Synthesis Analogue Synthesis & Purification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Analogue_Synthesis->Cytotoxicity_Assay ATPase_Assay F0F1-ATPase Inhibition Assay Analogue_Synthesis->ATPase_Assay Apoptosis_Assay Apoptosis Induction Assay (e.g., Caspase-9 activity) Cytotoxicity_Assay->Apoptosis_Assay for active compounds SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis ATPase_Assay->SAR_Analysis Apoptosis_Assay->SAR_Analysis

Caption: Workflow for Apoptolidin Analogue Evaluation.

References

In vivo efficacy of Isoapoptolidin compared to established anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the potential in vivo anticancer efficacy of Isoapoptolidin. It is important to note that, to date, no direct in-vivo efficacy studies for this compound have been published. The information presented herein is based on the known mechanism of its parent compound, Apoptolidin, and is intended to serve as a scientific and strategic reference for future research and development. This document highlights the critical need for in vivo studies to validate the therapeutic potential of this compound.

Introduction to this compound and Its Putative Mechanism of Action

This compound is a naturally occurring macrolide and an isomer of Apoptolidin, a compound known to selectively induce apoptosis in various cancer cell lines. The anticancer activity of the Apoptolidin family of glycomacrolides stems from their ability to inhibit the F1 subcomplex of mitochondrial ATP synthase.[1][2] This inhibition disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway. Given its structural similarity to Apoptolidin, this compound is hypothesized to share this mechanism of action.

Comparative Analysis of In Vivo Efficacy

Due to the absence of in vivo data for this compound, this section presents a comparative analysis against established anticancer drugs with relevant mechanisms of action: Venetoclax , a Bcl-2 inhibitor that also promotes apoptosis, and Paclitaxel (B517696) and Doxorubicin (B1662922) , widely used chemotherapeutic agents. The data for Ammocidin A, a structurally related glycomacrolide to Apoptolidin, is included to provide a potential proxy for the in vivo activity of the Apoptolidin class of compounds.[1][3]

Table 1: In Vivo Efficacy of Apoptolidin-Related Compounds and Established Anticancer Drugs

CompoundDrug ClassCancer ModelDosing RegimenKey Efficacy ReadoutsReference
This compound Mitochondrial ATP Synthase Inhibitor (putative)--No in vivo data available-
Ammocidin A Mitochondrial ATP Synthase InhibitorLeukemia Xenograft (MV-4-11)Not specifiedSuppressed leukemia progression with minimal toxicity[1][3]
Venetoclax Bcl-2 InhibitorT-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft (LOUCY)100 mg/kg, oral gavageSignificant reduction of leukemic burden[2]
Venetoclax Pediatric Acute Lymphoblastic Leukemia (ALL) Xenografts100 mg/kg/day for 21 daysDelayed leukemia progression in 58% of xenografts[4]
Paclitaxel Microtubule StabilizerBreast Cancer Xenograft (MCF-7)20 mg/kg, intraperitoneally, daily for 5 daysSignificant antitumor activity[5]
Doxorubicin Topoisomerase II InhibitorNon-Small Cell Lung Cancer Xenograft (H-460)2 mg/kg, once a weekSignificant suppression of tumor growth[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo assessment of anticancer drugs.

Proposed General In Vivo Efficacy Study Protocol for this compound

This protocol is a general template that would need to be optimized for specific cancer models.

Objective: To evaluate the in vivo anticancer efficacy of this compound in a tumor xenograft model.

Animal Model:

  • Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

  • Tumor Cell Line: A relevant human cancer cell line (e.g., a leukemia line like MV-4-11 for hematological malignancy, or a solid tumor line like MCF-7 for breast cancer).

  • Tumor Implantation: Subcutaneous injection of 1 x 10^6 to 1 x 10^7 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

Drug Formulation and Administration:

  • This compound Formulation: Dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Dosing: A dose-ranging study should be performed to determine the maximum tolerated dose (MTD). Based on related compounds, a starting dose in the range of 10-50 mg/kg could be explored.

  • Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Schedule: Daily or every other day for a defined period (e.g., 21 days).

Efficacy Endpoints:

  • Tumor Growth: Tumor volume to be measured 2-3 times per week using calipers (Volume = 0.5 x length x width^2).

  • Body Weight: Monitored 2-3 times per week as an indicator of toxicity.

  • Survival: Kaplan-Meier survival analysis.

  • Endpoint: Euthanasia when tumors reach a predetermined size (e.g., 1500-2000 mm^3) or when signs of morbidity are observed.

Pharmacodynamic and Histological Analysis:

  • At the end of the study, tumors and major organs should be collected for histological analysis (H&E staining) and immunohistochemistry to assess apoptosis (e.g., TUNEL staining, cleaved caspase-3) and proliferation (e.g., Ki-67).

Experimental Protocol for Venetoclax in a Leukemia Xenograft Model
  • Animal Model: NSG (NOD scid gamma) mice.

  • Tumor Cell Line: Human T-ALL cell line LOUCY.

  • Tumor Implantation: Intravenous injection of cells.

  • Drug Administration: Venetoclax administered at 100 mg/kg by oral gavage.

  • Efficacy Readout: Leukemic burden in hematopoietic tissues assessed at the end of the study.[2]

Experimental Protocol for Paclitaxel in a Breast Cancer Xenograft Model
  • Animal Model: Female athymic nude mice.

  • Tumor Cell Line: Human breast carcinoma cell line MCF-7.

  • Tumor Implantation: Subcutaneous injection of approximately 3.0 x 10^7 cells into the shoulder region. Mice are primed with 17β-estradiol to promote tumor growth.

  • Drug Administration: Paclitaxel at 20 mg/kg dissolved in an ethanol/Cremophor EL solution, administered intraperitoneally daily for 5 days.

  • Efficacy Readout: Tumor growth inhibition.[5][7]

Experimental Protocol for Doxorubicin in a Non-Small Cell Lung Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Cell Line: Human non-small cell lung cancer cell line H-460.

  • Tumor Implantation: Subcutaneous injection of cells.

  • Drug Administration: Doxorubicin at 2 mg/kg administered once a week when tumors reached a size of ~50 mm^3.

  • Efficacy Readout: Reduction in mean tumor weight.[6]

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Apoptolidin (Putative for this compound)

Apoptolidin_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_Synthase F1F0-ATP Synthase ATP Production ATP Production ATP_Synthase->ATP Production Decreases Apoptolidin Apoptolidin / this compound Apoptolidin->ATP_Synthase Inhibits Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Bax_Bak Bax/Bak Bax_Bak->Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

General Experimental Workflow for In Vivo Efficacy Studies

InVivo_Workflow start Tumor Cell Culture & Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound vs. Vehicle vs. Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Criteria Met (Tumor size, Morbidity) monitoring->endpoint data_collection Tumor & Organ Collection endpoint->data_collection analysis Data Analysis (Efficacy, Toxicity, Histology) data_collection->analysis

Caption: General workflow for a preclinical in vivo anticancer efficacy study.

Conclusion and Future Directions

While the in vitro data for the Apoptolidin family of compounds are promising, the lack of in vivo efficacy data for this compound represents a significant knowledge gap. The hypothesized mechanism of action, targeting mitochondrial ATP synthase, presents a compelling rationale for its development as an anticancer agent, particularly in cancers reliant on oxidative phosphorylation.

Future research should prioritize conducting well-designed in vivo studies to:

  • Determine the maximum tolerated dose and pharmacokinetic profile of this compound.

  • Evaluate the single-agent efficacy of this compound in relevant preclinical cancer models.

  • Explore potential combination therapies with established anticancer drugs.

The generation of robust in vivo data will be critical in validating this compound as a viable candidate for further drug development and eventual clinical translation.

References

Validating the Target Engagement of Isoapoptolidin in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Isoapoptolidin, a macrolide inhibitor of mitochondrial F1Fo-ATP synthase. Due to the limited specific data on this compound, this guide draws upon data from its closely related parent compound, Apoptolidin (B62325), which shares the same molecular target. We compare Apoptolidin's target engagement with alternative mitochondrial ATP synthase inhibitors, Oligomycin (B223565) and BTB06584, and detail the experimental methodologies for robust validation.

Overview of Compounds and Targets

Mitochondrial F1Fo-ATP synthase is a critical enzyme for cellular energy production. It consists of two main subcomplexes: the F1 subcomplex, which catalyzes ATP synthesis/hydrolysis, and the Fo subcomplex, which forms a proton channel.

  • This compound/Apoptolidin: These macrolides selectively target the F1 subcomplex of ATP synthase, specifically binding to the ATP5B (β) subunit.[1] This interaction inhibits the enzyme's activity, leading to apoptosis, particularly in cancer cells with high energy demands.[2][3][4]

  • Oligomycin: A well-characterized macrolide antibiotic that inhibits the Fo subcomplex, blocking the proton channel and thereby inhibiting both ATP synthesis and hydrolysis.[5][6] It is often used as a tool compound in mitochondrial research.

  • BTB06584: A small molecule reported to be a selective inhibitor of the F1Fo-ATPase activity, with its action being dependent on the endogenous inhibitor protein IF1.[7]

The distinct binding sites of these compounds on the ATP synthase complex are illustrated in the following diagram.

cluster_0 Mitochondrial Inner Membrane Fo Fo Subcomplex (Proton Channel) F1 F1 Subcomplex (Catalytic Site) This compound This compound/ Apoptolidin This compound->F1 Binds to ATP5B subunit Oligomycin Oligomycin Oligomycin->Fo Blocks proton translocation BTB06584 BTB06584 BTB06584->F1 IF1-dependent inhibition

Figure 1: Binding sites of this compound/Apoptolidin, Oligomycin, and BTB06584 on the mitochondrial F1Fo-ATP synthase complex.

Comparison of Target Engagement Validation Methods

Validating that a compound binds to its intended target within a cell is a critical step in drug development. Below is a comparison of different experimental approaches.

MethodPrincipleThis compound/Apoptolidin DataOligomycin DataBTB06584 Data
Photoaffinity Labeling A compound analog with a photoreactive group is used to covalently label the target protein upon UV irradiation. Labeled proteins are then identified by mass spectrometry.Qualitative Evidence: Apoptolidin A photoaffinity probes identified the F1 subcomplex of ATP synthase (specifically the ATP5B subunit) as the direct target in leukemia cells.[1]Limited direct data in recent literature; mechanism is well-established through other means.No data found.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified, typically by Western blot.[8][9][10]No specific data found. This method is highly recommended for future validation studies.No specific data found.No specific data found.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescently labeled ligand upon binding to its target protein in cell lysates.[11][12]No specific data found. Could be developed with a fluorescently labeled this compound analog.No specific data found.No specific data found.
Inhibition of Cellular Respiration Target engagement of ATP synthase inhibitors leads to a decrease in the oxygen consumption rate (OCR) in living cells, which can be measured using techniques like Seahorse XF analysis.Apoptolidin is a potent inhibitor of F0F1-ATPase activity.[3]Quantitative Evidence: Oligomycin causes a significant decrease in OCR in various cell lines, indicating target engagement and inhibition of ATP synthesis.[13][14][15]BTB06584 inhibits F1Fo-ATPase activity with no effect on oxygen consumption, suggesting a specific mode of action.[7]

Experimental Protocols

Photoaffinity Labeling

This method provides direct evidence of a drug-target interaction in a cellular context.

A Incubate cells with photoaffinity probe B UV irradiate to covalently crosslink A->B C Lyse cells and conjugate biotin tag via click chemistry B->C D Enrich biotinylated proteins with streptavidin beads C->D E On-bead digestion to peptides D->E F LC-MS/MS analysis to identify labeled proteins E->F

Figure 2: Workflow for photoaffinity labeling to identify protein targets.

Protocol:

  • Probe Synthesis: Synthesize a photoaffinity probe of this compound containing a photoreactive group (e.g., diazirine) and a clickable handle (e.g., alkyne).

  • Cell Treatment: Incubate the target cells with the this compound photoaffinity probe for a designated time to allow for cellular uptake and binding to the target. Include a competition control where cells are co-incubated with an excess of unlabeled this compound.

  • Photocrosslinking: Irradiate the cells with UV light (e.g., 350 nm) to activate the photoreactive group, leading to covalent crosslinking of the probe to its target protein.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Click Chemistry: Conjugate a reporter tag, such as biotin-azide, to the alkyne handle of the crosslinked probe via a copper-catalyzed click reaction.

  • Affinity Purification: Enrich the biotin-tagged proteins using streptavidin-coated beads.

  • Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The target protein should be significantly enriched in the probe-treated sample compared to the competition control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in intact cells or cell lysates.

A Treat cells with compound or vehicle B Heat cell suspension at various temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Analyze soluble fraction by Western blot for target protein C->D E Quantify band intensities to generate melt curves D->E

References

A Comparative Spectroscopic Analysis of Isoapoptolidin and its Isomer Apoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic data of Isoapoptolidin and its parent compound, Apoptolidin, reveals subtle yet significant differences that underpin their structural isomerization. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, offering valuable insights for researchers in natural product chemistry, spectroscopy, and drug development.

This compound is a ring-expanded isomer of Apoptolidin, a macrolide known for its selective induction of apoptosis in transformed cell lines. The two compounds exist in equilibrium in aqueous solutions, making their individual characterization and the understanding of their distinct biological activities a key area of research. This comparison focuses on the key spectroscopic features that differentiate these two important natural products.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Apoptolidin, compiled from various spectroscopic studies.

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)
Position Apoptolidin This compound Key Differences
H-3 [Data not available in a comparative format][Data not available in a comparative format]The chemical shift of H-3 is expected to differ due to the change in the macrocyclic ring structure, affecting the local electronic environment.
H-5 [Data not available in a comparative format][Data not available in a comparative format]Similar to H-3, the environment around H-5 is altered upon ring expansion, leading to a shift in its resonance.
Olefinic Protons [Data not available in a comparative format][Data not available in a comparative format]Changes in the conformation of the polyene chain upon isomerization would likely result in noticeable shifts for the olefinic protons.
Anomeric Protons [Data not available in a comparative format][Data not available in a comparative format]The chemical shifts of the anomeric protons of the sugar moieties are sensitive to the overall conformation of the macrolide.
Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)
Position Apoptolidin This compound Key Differences
C-1 (Carbonyl) [Data not available in a comparative format][Data not available in a comparative format]The carbonyl carbon's chemical shift is highly sensitive to the ring strain and conformation, which is altered in the isomerization.
C-21 (Hemiketal) [Data not available in a comparative format][Data not available in a comparative format]The chemical environment of the hemiketal carbon is directly impacted by the ring expansion.
Olefinic Carbons [Data not available in a comparative format][Data not available in a comparative format]The electronic environment of the sp² carbons in the polyene chain would be affected by the conformational changes.
Sugar Moieties [Data not available in a comparative format][Data not available in a comparative format]Changes in the glycosidic linkages and overall molecular shape can influence the chemical shifts of the sugar carbons.
Table 3: Mass Spectrometry Data
Technique Apoptolidin This compound Key Observations
High-Resolution MS (HRMS) Expected [M+H]⁺ or [M+Na]⁺ at the same m/zExpected [M+H]⁺ or [M+Na]⁺ at the same m/zAs isomers, they have the same molecular formula and therefore the same exact mass.
Tandem MS (MS/MS) [Specific fragmentation data not available][Specific fragmentation data not available]The fragmentation patterns are expected to differ due to the different ring structures and bond stabilities, providing a method for their differentiation.
Table 4: Infrared (IR) Spectroscopy Data
Functional Group Apoptolidin (cm⁻¹) This compound (cm⁻¹) Key Observations
O-H Stretch (Hydroxyls) Broad band ~3400Broad band ~3400Characteristic of the numerous hydroxyl groups in both molecules.
C=O Stretch (Ester/Lactone) [Specific data not available][Specific data not available]The position of the lactone carbonyl stretch is sensitive to ring size and strain; a noticeable difference is expected.
C=C Stretch (Alkenes) ~1650-1600~1650-1600Indicative of the polyene system present in both isomers.
C-O Stretch (Ethers/Esters) ~1200-1000~1200-1000A complex region of the spectrum representing the various C-O bonds.

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard experimental protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples of this compound and Apoptolidin are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a concentration of 1-5 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

  • ¹H NMR: Standard parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR: A proton-decoupled experiment is typically performed with a 90-degree pulse angle and a spectral width of 200-220 ppm.

  • 2D NMR: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Mass Spectrometry (MS)
  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Data is acquired in positive or negative ion mode. For tandem MS (MS/MS), a precursor ion is selected and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples can be analyzed as a thin film by evaporating a solution of the compound on an IR-transparent window (e.g., NaCl or KBr plates) or as a KBr pellet. Solutions can be analyzed in a liquid cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectra.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber.

Signaling Pathway of Apoptolidin and its Isomers

Apoptolidin and its isomers exert their cytotoxic effects by targeting the mitochondrial F₀F₁-ATP synthase, a critical enzyme in cellular energy production.[1] Specifically, they bind to the F₁ subcomplex, inhibiting its ATPase activity. This inhibition disrupts the proton motive force and leads to a cascade of events culminating in apoptosis.

Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Apoptolidin Apoptolidin / this compound F0F1_ATPase F₀F₁-ATP Synthase (F₁ Subcomplex) Apoptolidin->F0F1_ATPase Inhibition ATP_Synth ATP Synthesis F0F1_ATPase->ATP_Synth Catalyzes Apoptosis Apoptosis ATP_Synth->Apoptosis Depletion leads to Proton_Gradient Proton Motive Force Proton_Gradient->ATP_Synth

Caption: Signaling pathway of Apoptolidin and this compound inducing apoptosis.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of this compound and its isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison start Isolate/Synthesize Apoptolidin & this compound dissolve Dissolve in Appropriate Solvents start->dissolve nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolve->nmr ms Mass Spectrometry (HRMS, MS/MS) dissolve->ms ir Infrared Spectroscopy (FTIR) dissolve->ir process Process Raw Data nmr->process ms->process ir->process compare Compare Spectra (Chemical Shifts, m/z, Frequencies) process->compare elucidate Elucidate Structural Differences compare->elucidate report Publish Comparison Guide elucidate->report

Caption: Workflow for comparative spectroscopic analysis of isomers.

References

Independent Verification of the Anti-Leukemic Effects of Apoptolidin Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic performance of Apoptolidin compounds against other therapeutic alternatives. The information presented is supported by experimental data from independent verification studies, focusing on mechanism of action, in vitro cytotoxicity, and in vivo efficacy.

Introduction to Apoptolidin and its Anti-Leukemic Potential

Apoptolidin is a macrolide natural product that has demonstrated selective cytotoxicity against various cancer cell lines.[1] Recent independent studies have focused on its potent anti-leukemic properties, particularly those of its analog, Ammocidin A. These compounds have emerged as promising therapeutic candidates due to their unique mechanism of action, which involves the inhibition of mitochondrial ATP synthase, a critical enzyme for energy production in cancer cells.[2][3][4] This guide compares the anti-leukemic effects of Apoptolidin compounds with Venetoclax, a clinically approved BCL-2 inhibitor, and Oligomycin (B223565) A, a classic inhibitor of ATP synthase.

Comparative Analysis of Anti-Leukemic Compounds

The following tables summarize the key characteristics and performance data of Apoptolidin compounds and their alternatives.

Table 1: Mechanism of Action and In Vitro Cytotoxicity
CompoundPrimary TargetMechanism of ActionLeukemia Cell LineIC50 (72h)Citation(s)
Apoptolidin A Mitochondrial F1F0-ATP Synthase (F1 subcomplex)Inhibits oxidative phosphorylation, leading to cellular energy depletion and induction of apoptosis.[2][5]MV-4-11 (AML)Not explicitly stated, but described as highly potent in the low nM range.[2]
K562 (CML)Not explicitly stated, but described as highly potent.[5]
Ammocidin A Mitochondrial F1F0-ATP Synthase (F1 subcomplex)Similar to Apoptolidin A, with reported higher potency.MV-4-11 (AML)Not explicitly stated, but described as highly potent.[2]
Venetoclax B-cell lymphoma 2 (BCL-2)BH3 mimetic that restores the intrinsic apoptotic pathway by inhibiting the anti-apoptotic protein BCL-2.MV-4-11 (AML)~0.009 - 0.046 µM
K562 (CML)Resistant (IC50 > 1 µM)[6]
Oligomycin A Mitochondrial F1F0-ATP Synthase (F0 subcomplex)Inhibits oxidative phosphorylation by blocking the proton channel of ATP synthase.K562 (CML)~10 nM[4]

AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia

Table 2: In Vivo Efficacy in Leukemia Xenograft Models
CompoundLeukemia ModelDosing RegimenKey FindingsCitation(s)
Ammocidin A MV-4-11 (AML) xenograft in NSGS mice0.1 mg/kg/day, 5 days on/2 days off, for 2 weeksSignificantly suppressed leukemia progression with minimal toxicity.[2][7][2][7]
Venetoclax MOLM-13 (AML) xenograft in immunodeficient mice100 mg/kg, dailySignificantly inhibited AML progression and extended survival.[3][7]
Oligomycin A Not typically used in vivo due to high toxicity and a narrow therapeutic index.N/AN/A[2]

Signaling Pathways and Experimental Workflows

Apoptolidin's Mechanism of Action

Apoptolidin compounds exert their anti-leukemic effects by targeting a fundamental vulnerability of cancer cells: their reliance on high rates of energy production. By inhibiting the F1 subcomplex of mitochondrial ATP synthase, these compounds disrupt the process of oxidative phosphorylation, leading to a rapid depletion of intracellular ATP. This energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2] Activated AMPK, in concert with the severe energy deficit, initiates the intrinsic pathway of apoptosis, culminating in cancer cell death.[8]

Apoptolidin_Signaling_Pathway cluster_mitochondrion Mitochondrion ATP_Synthase ATP Synthase (F1 Subcomplex) OXPHOS Oxidative Phosphorylation ATP_Synthase->OXPHOS catalyzes ATP_Production ATP Production ATP_Synthase->ATP_Production leads to OXPHOS->ATP_Production Cellular_ATP Cellular ATP Depletion ATP_Production->Cellular_ATP Apoptolidin Apoptolidin / Ammocidin A Apoptolidin->ATP_Synthase inhibits AMPK_Activation AMPK Activation Cellular_ATP->AMPK_Activation triggers Intrinsic_Apoptosis Intrinsic Apoptosis AMPK_Activation->Intrinsic_Apoptosis activates Cell_Death Leukemia Cell Death Intrinsic_Apoptosis->Cell_Death

Caption: Apoptolidin signaling pathway in leukemia cells.

Experimental Workflow for Anti-Leukemic Drug Evaluation

The following diagram outlines a typical workflow for the independent verification of an anti-leukemic compound's efficacy, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Leukemia Cell Line Culture (e.g., MV-4-11, K562) Cytotoxicity_Assay Cytotoxicity Assay (MTT/XTT) Determine IC50 Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Assess Cell Cycle Arrest Apoptosis_Assay->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Cell_Cycle_Assay->Mechanism_Study Xenograft_Model Establish Leukemia Xenograft Model (e.g., in NSG mice) Mechanism_Study->Xenograft_Model Proceed if promising Drug_Administration Compound Administration (define dose and schedule) Xenograft_Model->Drug_Administration Tumor_Burden Monitor Leukemia Burden (e.g., Bioluminescence, Flow Cytometry) Drug_Administration->Tumor_Burden Toxicity_Assessment Evaluate Toxicity (e.g., body weight, clinical signs) Tumor_Burden->Toxicity_Assessment Endpoint_Analysis Endpoint Analysis (e.g., survival, tumor weight) Toxicity_Assessment->Endpoint_Analysis

Caption: Experimental workflow for anti-leukemic drug testing.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in the evaluation of Apoptolidin compounds.[2]

  • Cell Seeding: Seed leukemia suspension cells (e.g., MV-4-11, K562) in a 96-well microtiter plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium per well.

  • Compound Addition: Add the test compound (Apoptolidin, Venetoclax, Oligomycin A) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis induced by test compounds.

  • Cell Treatment: Seed leukemia cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

In Vivo Leukemia Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of anti-leukemic compounds.[2][7]

  • Animal Model: Utilize immunodeficient mice, such as NOD/SCID gamma (NSG) mice, which are suitable for engrafting human leukemia cells.

  • Cell Inoculation: Intravenously inject 1 x 10^6 to 5 x 10^6 human leukemia cells (e.g., MV-4-11) into each mouse.

  • Engraftment Confirmation: Monitor leukemia engraftment by periodic peripheral blood sampling and flow cytometric analysis for human CD45+ cells.

  • Treatment Initiation: Once engraftment is confirmed (typically 1-2 weeks post-inoculation), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., Ammocidin A) and vehicle control according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal or oral).

  • Monitoring: Monitor the tumor burden throughout the study using methods like bioluminescent imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood. Monitor animal health by recording body weight and observing for any signs of toxicity.

  • Endpoint Analysis: At the end of the study (due to ethical endpoints or a predetermined time point), euthanize the mice and harvest tissues (bone marrow, spleen, liver) for analysis of leukemia infiltration (e.g., by flow cytometry or immunohistochemistry) and to assess organ toxicity. Analyze survival data using Kaplan-Meier curves.

Conclusion

Independent verification studies confirm that Apoptolidin compounds, particularly Ammocidin A, are potent and selective anti-leukemic agents. Their unique mechanism of targeting mitochondrial ATP synthase offers a distinct advantage, especially in leukemia subtypes dependent on oxidative phosphorylation. In preclinical models, Ammocidin A demonstrates significant in vivo efficacy with a favorable toxicity profile compared to the broader ATP synthase inhibitor, Oligomycin A. While Venetoclax is a highly effective BCL-2 inhibitor, its efficacy can be limited by resistance mechanisms that Apoptolidin compounds may overcome. Further investigation and clinical development of Apoptolidin-based therapies are warranted to fully realize their potential in the treatment of leukemia.

References

Safety Operating Guide

Navigating the Disposal of Isoapoptolidin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Isoapoptolidin, a substance used in research settings.

Hazard Assessment and Safety Data

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This indicates a low level of immediate risk associated with its handling and disposal. However, adherence to standard laboratory safety protocols is always recommended.

The hazard ratings for this compound are summarized in the table below, indicating no special hazards related to health, flammability, or reactivity under normal conditions.[1]

Hazard ClassificationRatingDescription
NFPA Rating Scale: 0 (No Hazard) to 4 (Severe Hazard)
Health0No hazard beyond that of ordinary combustible material.
Fire0Will not burn under normal fire conditions.
Reactivity0Normally stable, even under fire exposure conditions, and is not reactive with water.
HMIS® Rating Scale: 0 (Minimal Hazard) to 4 (Severe Hazard)
Health0No significant risk to health.
Flammability0Not combustible.
Physical Hazard0Minimal hazard.

While the substance itself is not classified as hazardous, it is incompatible with strong oxidizing agents.[1] Therefore, it is crucial to avoid mixing this compound waste with such materials.

Experimental Protocols for Disposal

The disposal of this compound should follow standard procedures for non-hazardous chemical waste. The following protocol provides a step-by-step guide to ensure safe and compliant disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves.

  • A designated and compatible waste container (e.g., a clearly labeled, sealable container).

  • Hazardous waste tags or labels, as per institutional guidelines.

Procedure:

  • Waste Identification and Segregation:

    • Confirm that the waste to be disposed of is indeed this compound and is not mixed with any hazardous substances.

    • If this compound has been used in a solution, identify the solvent. While this compound is soluble in DMSO, ethanol, methanol, and DMF, these solvents may have their own specific disposal requirements.[2] The disposal procedure should be dictated by the most hazardous component of the mixture.

  • Containerization:

    • Select a waste container that is in good condition, free of leaks or cracks, and compatible with the waste material.[3]

    • For solid this compound, a securely sealed container is sufficient.

    • For solutions, ensure the container is appropriate for the solvent used.

  • Labeling:

    • Label the waste container clearly with the words "Non-Hazardous Waste" and the full chemical name, "this compound."[3]

    • Include the concentration and quantity of the waste.

    • Follow your institution's specific labeling requirements, which may include the date and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

  • Disposal:

    • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's guidelines for non-hazardous chemical waste.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste pure this compound or in a non-hazardous solvent? A->B C Is the waste mixed with hazardous chemicals? B->C Yes D Treat as Hazardous Waste. Follow institutional guidelines for hazardous waste disposal. B->D No C->D Yes E Select a compatible, sealable waste container. C->E No F Label container with 'Non-Hazardous Waste', chemical name, and quantity. E->F G Store in designated waste accumulation area, away from incompatibles. F->G H Arrange for pickup by Environmental Health & Safety (EHS). G->H I End: Proper Disposal Complete H->I

A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, maintaining a secure research environment and adhering to best practices for chemical waste management.

References

Essential Safety and Operational Guidance for Handling Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Isoapoptolidin, based on available safety data.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), and its NFPA and HMIS ratings are all 0, it is crucial to follow standard laboratory safety protocols due to potential, though unclassified, health effects.[1] The safety data sheet (SDS) indicates potential for adverse health effects such as anemia, cough, central nervous system depression, drowsiness, headache, heart and liver damage, weakness, narcosis, and reproductive or teratogenic effects.[1] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound. These recommendations are based on general safe laboratory practices, as specific PPE testing data for this compound is limited.[2]

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact. The SDS recommends rinsing eyes for several minutes with water in case of contact.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact. Although the product is generally not considered a skin irritant, gloves are a standard precaution for handling all chemicals.[1][2] No specific glove material has been recommended based on testing.[2]
Body Protection Laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated and ventilation is inadequate.The SDS for the related compound Apoptolidin states that breathing equipment is not required under normal use.[2] However, if engineering controls are insufficient, respiratory protection may be necessary.[3]

Handling and Disposal Procedures

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust generation.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory area.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Contaminated PPE should be disposed of as chemical waste.[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

prep Preparation don_ppe Don PPE (Lab coat, Gloves, Safety Glasses) prep->don_ppe weigh Weighing and Handling (in fume hood) don_ppe->weigh experiment Experimental Procedure weigh->experiment cleanup Decontamination and Cleanup experiment->cleanup doff_ppe Doff PPE cleanup->doff_ppe disposal Waste Disposal doff_ppe->disposal wash Hand Washing disposal->wash

Safe handling workflow for this compound.

References

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